molecular formula C2H2NiO4 B7823215 Nickel formate CAS No. 3349-06-2; 15694-70-9(dihydrate)

Nickel formate

Cat. No.: B7823215
CAS No.: 3349-06-2; 15694-70-9(dihydrate)
M. Wt: 148.73 g/mol
InChI Key: HZPNKQREYVVATQ-UHFFFAOYSA-L
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Description

Nickel formate, with the chemical formula Ni(HCOO)2 and often encountered as a dihydrate (Ni(HCOO)2·2H2O), is an inorganic nickel salt valued as a versatile precursor in materials science and catalysis research . It typically presents as a green, odorless, crystalline solid that is sparingly soluble in water . A principal research application of nickel formate is its use in the production of highly pure, finely divided nickel metal powders and nanoparticles. When heated under controlled conditions in an inert or reducing atmosphere, it undergoes thermal decomposition at temperatures around 200-300 °C to yield metallic nickel, carbon dioxide, and hydrogen . This makes it an excellent solid precursor for generating high-surface-area nickel catalysts, which are critical for hydrogenation reactions in organic synthesis and for the study of fuel cell electrodes . Furthermore, its role in chemical hydrogen storage is under investigation, as it can serve as a model compound in developing catalysts for hydrogen release from liquid carriers like formic acid . In materials chemistry, nickel formate is a starting material for constructing nickel-containing Metal-Organic Frameworks (MOFs) and coordination polymers, where its ability to form extended networks is exploited to create porous materials with tailored properties . It can be synthesized by the reaction of nickel(II) salts, such as nickel sulfate or acetate, with formic acid or sodium formate . Safety Notice: This compound is considered hazardous and is a suspected carcinogen. Prolonged exposure can cause skin sensitization and respiratory irritation . Appropriate safety measures, including the use of personal protective equipment (PPE) and fume hoods, are essential during handling. This product is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);diformate
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InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L
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Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]
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Molecular Formula

C2H2NiO4
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DSSTOX Substance ID

DTXSID40890523
Record name Formic acid, nickel(2+) salt (2:1)
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Molecular Weight

148.73 g/mol
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Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO]
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Boiling Point

Decomposes at 200-250 °C
Record name NICKEL FORMATE
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Solubility

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/
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Density

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C
Record name NICKEL FORMATE
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CAS No.

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4
Record name NICKEL FORMATE
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Record name Nickel diformate
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Foundational & Exploratory

What are the chemical properties of nickel formate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Nickel Formate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) formate, particularly in its common dihydrate form (Ni(HCOO)₂·2H₂O), is an inorganic salt of significant interest in materials science and catalysis.[1] It presents as a green, odorless crystalline solid, reflecting the typical color of hydrated nickel(II) compounds.[2][3][4] While its direct applications are limited, its true value lies in its role as a highly effective precursor for the synthesis of finely divided metallic nickel and nickel-based catalysts.[1][3][5] The relatively low temperature at which it decomposes to yield pure nickel makes it an attractive and controllable source material for creating active catalytic powders used in various chemical transformations, including hydrogenation reactions.[1][6] This guide provides a comprehensive overview of the core chemical properties of nickel formate, focusing on the scientific principles that underpin its synthesis, behavior, and applications.

Molecular Structure and Crystallography

The chemical behavior of nickel formate dihydrate is fundamentally dictated by its solid-state structure. The compound crystallizes in the monoclinic system, featuring a complex and robust three-dimensional framework.[3][7]

Coordination Environment of Nickel(II) Ions: The crystal lattice contains two distinct nickel(II) cations, both residing on crystallographic inversion centers and exhibiting a distorted octahedral coordination geometry.[7]

  • First Ni²⁺ Ion: This ion is coordinated exclusively by six oxygen atoms from six different formate anions. This extensive bridging by the formate ligands is crucial for the formation of the polymeric network.[7]

  • Second Ni²⁺ Ion: This ion's coordination sphere is composed of four oxygen atoms from four surrounding water molecules and two oxygen atoms from two formate anions.[7]

The formate anions act as bridging ligands, connecting the two types of nickel centers, while the water molecules complete the coordination sphere of one set of nickel ions and participate in an extensive hydrogen-bonding network that further stabilizes the crystal structure.[7] This intricate arrangement explains the compound's stability at room temperature and its specific decomposition pathway upon heating.

cluster_Ni1 Coordination Sphere 1 cluster_Ni2 Coordination Sphere 2 Ni1 Ni²⁺ O1 O (Formate) Ni1->O1 Coordination Bonds O2 O (Formate) Ni1->O2 Coordination Bonds O3 O (Formate) Ni1->O3 Coordination Bonds O4 O (Formate) Ni1->O4 Coordination Bonds O5 O (Formate) Ni1->O5 Coordination Bonds O6 O (Formate) Ni1->O6 Coordination Bonds Ni2 Ni²⁺ O_W1 O (H₂O) Ni2->O_W1 Coordination Bonds O_W2 O (H₂O) Ni2->O_W2 Coordination Bonds O_W3 O (H₂O) Ni2->O_W3 Coordination Bonds O_W4 O (H₂O) Ni2->O_W4 Coordination Bonds O_F1 O (Formate) Ni2->O_F1 Coordination Bonds O_F2 O (Formate) Ni2->O_F2 Coordination Bonds

Caption: Octahedral coordination of the two distinct Ni²⁺ centers.

Physicochemical Properties

A quantitative understanding of nickel formate's physical properties is essential for its handling, storage, and application in synthesis.

Summary of Core Properties:

PropertyValueSource(s)
Chemical Formula Anhydrous: C₂H₂NiO₄Dihydrate: C₂H₂NiO₄·2H₂O[1][8]
Molar Mass Anhydrous: 148.73 g/mol Dihydrate: 184.76 g/mol [5][8][9]
Appearance Green crystalline solid[2][3]
Crystal System Monoclinic[3][5]
Density ~2.15 g/cm³[3][8]
Melting Point Decomposes. Becomes anhydrous at 130-140°C.[3][5]
Decomposition Temp. 180-210°C[3][8][10]

Solubility Profile: Nickel formate is moderately soluble in water, with solubility increasing with temperature. It is practically insoluble in most organic solvents like alcohol.[3][5][8] This differential solubility is key to its synthesis and purification by crystallization from aqueous solutions.

Aqueous Solubility of Nickel(II) Formate:

Temperature (°C)Solubility (g / 100 g H₂O)
101.75
202.04
302.34
402.62
603.14
803.66
(Data sourced from[10])

Synthesis of Nickel Formate

The preparation of nickel formate is typically achieved through straightforward acid-base or precipitation reactions. The choice of precursor often depends on cost, purity requirements, and scale. A common and reliable method involves the reaction of a nickel(II) salt with formic acid.[3]

Common Synthetic Routes:

  • From Nickel(II) Hydroxide or Carbonate: Reacting nickel(II) hydroxide or carbonate with formic acid provides a clean product, as the byproducts are only water and/or carbon dioxide.[3][6]

    • Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

    • NiCO₃ + 2HCOOH → Ni(HCOO)₂ + H₂O + CO₂

  • From Nickel(II) Acetate: This route is also viable, involving the displacement of acetic acid with the stronger formic acid.[3]

  • From Nickel(II) Sulfate: Reaction with sodium formate results in the precipitation of nickel formate, though this can lead to contamination with byproduct salts.[3][6]

Experimental Protocol: Synthesis from Nickel(II) Carbonate

This protocol provides a self-validating system where the reaction's progress is visually monitored by the cessation of CO₂ evolution.

  • Reaction Setup: In a well-ventilated fume hood, add a stoichiometric excess of formic acid (e.g., 2.5 equivalents) to a calculated amount of deionized water in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.

  • Reagent Addition: Slowly add finely powdered nickel(II) carbonate in small portions to the stirring formic acid solution at room temperature. The addition should be controlled to manage the effervescence of carbon dioxide.

  • Reaction Drive: Once the addition is complete, heat the resulting green slurry to 60-70°C for 1-2 hours with continuous stirring. The purpose of heating is to ensure the reaction goes to completion, which is indicated by the dissolution of the solid nickel carbonate and the end of gas evolution.

  • Filtration: After the reaction is complete, hot-filter the solution through a Büchner funnel to remove any unreacted nickel carbonate or other insoluble impurities. This step is crucial for achieving high purity.

  • Crystallization: Allow the clear green filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C). The slow cooling process promotes the formation of well-defined crystals. Nickel formate's decreasing solubility at lower temperatures drives the crystallization.

  • Isolation & Drying: Collect the precipitated green crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold deionized water to remove any residual formic acid, followed by a wash with a water-miscible solvent like acetone to facilitate drying. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid premature dehydration.

start Start: Reagents reagents 1. Charge Reactor: - Formic Acid - Deionized Water start->reagents addition 2. Controlled Addition: - Add NiCO₃ powder slowly - Monitor CO₂ evolution reagents->addition reaction 3. Drive Reaction: - Heat to 60-70°C - Stir for 1-2 hours addition->reaction filtration 4. Hot Filtration: - Remove unreacted solids - Obtain clear green solution reaction->filtration crystallization 5. Crystallization: - Slow cooling to 0-5°C - Precipitate Ni(HCOO)₂·2H₂O filtration->crystallization isolation 6. Isolate Product: - Vacuum filtration - Wash with cold H₂O & acetone crystallization->isolation drying 7. Drying: - Vacuum oven at 40-50°C isolation->drying product End: Pure Nickel Formate Dihydrate Crystals drying->product

Caption: Workflow for the synthesis of nickel formate dihydrate.

Thermal Decomposition

The most significant chemical property of nickel formate is its behavior upon heating. It undergoes a clean, multi-step decomposition to produce highly pure, catalytically active metallic nickel.[1] This process is the cornerstone of its use in catalyst preparation.

Decomposition Pathway: The decomposition occurs in two primary stages:

  • Dehydration: Upon careful heating at approximately 130-140°C, the dihydrate loses its two molecules of water to form anhydrous nickel formate.[3][5]

    • Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

  • Decomposition to Metal: When heated further in an inert or reducing atmosphere (or in a vacuum) to temperatures around 200-300°C, the anhydrous salt decomposes.[1][3] The formate ligands break down, reducing the Ni(II) ions to Ni(0) metal and releasing a mixture of gases.

    • Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

    • Other gaseous byproducts such as water and carbon monoxide can also be formed.[4][5]

Heating in an oxygen-containing atmosphere will instead lead to the formation of nickel oxide (NiO).[11] The choice of atmosphere is therefore critical to obtaining the desired end product. The low temperature required for this decomposition is advantageous as it prevents significant sintering of the resulting nickel particles, leading to a high surface area, which is desirable for catalysis.[1]

start Nickel Formate Dihydrate Ni(HCOO)₂·2H₂O anhydrous Anhydrous Nickel Formate Ni(HCOO)₂ start->anhydrous ~130-140°C -2H₂O (Dehydration) ni_metal Metallic Nickel (Ni) anhydrous->ni_metal ~200-300°C (Inert Atmosphere) gases Gaseous Byproducts (CO₂, H₂, H₂O, CO) anhydrous->gases ~200-300°C (Decomposition) products Final Products

Caption: Thermal decomposition pathway of nickel formate dihydrate.

Chemical Reactivity and Applications

Beyond its thermal decomposition, nickel formate exhibits reactivity characteristic of a metal salt and a coordination compound.

  • Stability: It is stable under standard ambient conditions but should be protected from prolonged exposure to moisture.[12]

  • Reactivity: It is incompatible with strong oxidizing agents.[12] While it does not react with water under neutral conditions, it is soluble in acids.[3][4][9]

  • Catalyst Precursor: Its primary application is in the production of nickel catalysts.[3][5] The in-situ reduction of nickel formate during hydrogenation reactions is a common industrial practice, especially in the hydrogenation of edible oils.[6] The formate decomposes directly within the reaction medium to form the active nickel catalyst.

  • Materials Science: Nickel formate is used as a precursor for synthesizing nickel nanoparticles and in the construction of metal-organic frameworks (MOFs) and other coordination polymers, where the formate ligand can act as a structural bridge between metal centers.[1][5]

Safety and Handling

As with all nickel compounds, nickel formate must be handled with appropriate care due to its associated health risks.

  • Health Hazards: Nickel formate is classified as a suspected human carcinogen and may cause genetic defects.[8][13] It is a known skin and respiratory sensitizer, capable of causing allergic reactions upon contact or inhalation.[1][13][14] Inhalation of dust can irritate the respiratory tract, and ingestion may cause vomiting and gastrointestinal distress.[8][9]

  • Recommended Handling:

    • Always handle in a well-ventilated area, preferably within a certified fume hood.

    • Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

    • For operations that may generate dust, respiratory protection is required.[13]

    • Avoid creating dust during handling.

  • Environmental Hazards: Nickel formate is very toxic to aquatic life with long-lasting effects.[13] All waste must be disposed of in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion

The chemical properties of nickel formate are intrinsically linked to its structure and composition. While appearing as a simple inorganic salt, its true utility is realized through its controlled thermal decomposition, which provides a reliable and efficient route to high-purity, high-surface-area nickel catalysts. Its well-defined coordination chemistry, predictable solubility, and established synthesis protocols make it a valuable tool for researchers in catalysis and materials science. However, its significant health and environmental hazards necessitate strict adherence to safety protocols during its handling and disposal.

References

  • nickel(II) formate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nickel Formate - Laboratory Notes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nickel formate - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Material safety data sheet - nickel formate 97%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 7, 2026, from [Link]

  • Crystal Growth and Structure of NiC4H4O6·2.5H2O. (2023). Canadian Center of Science and Education. Retrieved February 7, 2026, from [Link]

  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. Retrieved February 7, 2026, from [Link]

  • US2576072A - Manufacture of nickel formate. (n.d.). Google Patents.
  • NICKEL FORMATE, dihydrate - Safety Data Sheet. (2016). Gelest, Inc. Retrieved February 7, 2026, from [Link]

  • Visible-Light/Nickel-Catalyzed Carboxylation of C(sp2) Bromides via Formate Activation. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Formic acid, nickel salt | C2H2NiO4 | CID 27506. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]

  • Nickel (II) Formate | Formic Acid nickel(2+) salt | C2H6NiO6. (n.d.). Ereztech. Retrieved February 7, 2026, from [Link]

  • Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. (1984). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. RSC Publishing. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: Nickel Formate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis Protocols, and Catalytic Precursor Utility

Executive Summary

Nickel(II) formate dihydrate (


) is a coordination polymer of significant utility in the pharmaceutical and materials science sectors. While not an Active Pharmaceutical Ingredient (API) itself, it serves as a high-purity precursor for the generation of finely divided nickel catalysts used in hydrogenation reactions—a critical step in drug synthesis.

This guide provides a definitive structural analysis of the monoclinic polymorph, a self-validating synthesis protocol, and a thermal decomposition profile essential for catalyst activation.

Crystallographic Architecture

The physicochemical behavior of nickel formate dihydrate is dictated by its specific crystal lattice arrangement.[1] Unlike simple salts, it forms a complex 3D coordination network.

Crystal System and Space Group

The material crystallizes in the Monoclinic system with the space group


 .[2] This centrosymmetric space group is common for stable hydrate structures, allowing for extensive hydrogen bonding networks.

Table 1: Lattice Parameters (Standard Setting)

ParameterValue (Approx.)Description
Crystal System MonoclinicLow symmetry, anisotropic properties
Space Group

(No.[2] 14)
Primitive cell with screw axis and glide plane

(Length)
8.60 ÅAxis perpendicular to the glide plane

(Length)
7.06 ÅUnique axis (parallel to screw axis)

(Length)
9.21 ÅAxis parallel to the glide direction

(Angle)
~97.6°Obtuse angle between

and

Z 4Formula units per unit cell
Coordination Geometry (The "Two-Site" Mechanism)

A critical feature often overlooked in general summaries is the existence of two distinct Nickel(II) environments within the lattice. This structural heterogeneity influences the dehydration kinetics.

  • Site Ni(1) - The Crosslinker: This Ni ion is octahedrally coordinated by six oxygen atoms from six different formate groups.[2] It acts as the node connecting the organic framework.

  • Site Ni(2) - The Hydrate Center: This Ni ion is octahedrally coordinated by two formate oxygen atoms and four water molecules .

Structural Implication: The water molecules are directly coordinated to the metal center (inner sphere), not just trapped in the lattice voids. This explains the relatively high temperature required for dehydration (


) compared to surface moisture.

Visualization of Structural Connectivity

The following diagram illustrates the abstract connectivity between the two Nickel sites and the bridging formate ligands.

Ni_Structure cluster_legend Structural Logic Ni1 Ni(1) Center (Coordination: 6 Formates) Formate Bridging Formate (HCOO⁻) Ni1->Formate Ni-O Bond Ni2 Ni(2) Center (Coordination: 2 Formates, 4 H₂O) Formate->Ni2 Bridging Water Coordinated Water (H₂O) Water->Ni2 Coordination Note Formate ligands bridge Ni1 and Ni2 forming a 3D Polymer Network

Figure 1: Abstract connectivity showing the bridging role of formate ligands between the two distinct Nickel sites.

Validated Synthesis Protocol

Objective: Produce high-purity


 crystals suitable for thermal activation studies.
Precursor Choice:  Nickel(II) Acetate is preferred over Nickel Carbonate due to higher solubility and cleaner reaction kinetics.
Reagents
  • Nickel(II) Acetate Tetrahydrate (

    
    ) - Analytical Grade.
    
  • Formic Acid (88-90%) - Excess.

  • Deionized Water (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve 0.05 mol of Nickel Acetate in 50 mL of warm deionized water (

    
    ). Ensure complete dissolution to a clear green solution.
    
  • Acidification: Slowly add 10 mL of Formic Acid (excess) to the stirring solution.

    • Mechanism:[3]

      
      .
      
    • Note: The stronger acidity of formic acid drives the equilibrium, but the lower solubility of the formate leads to precipitation.

  • Crystallization: Evaporate the solution gently on a steam bath until the volume is reduced by 50%. Green crystalline precipitate will form.

  • Maturation: Allow the solution to cool slowly to room temperature over 4 hours. This slow cooling promotes the formation of the ordered monoclinic phase (

    
    ) rather than amorphous aggregates.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash with a small volume of cold ethanol (to remove acetic acid byproducts without dissolving the formate).

  • Drying: Air dry at room temperature. Do not heat above

    
      during drying to prevent premature dehydration.
    

Physicochemical Characterization & Thermal Activation

For researchers using this material as a catalyst precursor, the thermal decomposition profile is the most critical dataset.

Thermal Decomposition Pathway (TGA)

The decomposition occurs in two distinct, stoichiometric steps.

Table 2: Thermal Events

StageTemperature RangeMass Loss (Theoretical)EventProduct
I

~19.5%Dehydration

(Anhydrous)
II

~48.7%Decomposition

(Metal),

,

,

Activation Logic

To generate an active hydrogenation catalyst, the material must be heated through Stage II in an inert (Nitrogen/Argon) or reducing atmosphere. The in-situ generation of


 and 

during formate decomposition aids in preventing the oxidation of the resulting Nickel metal.

Thermal_Decay cluster_process Catalyst Activation Pathway Start Ni(HCOO)₂ · 2H₂O (Green Crystal) Inter Ni(HCOO)₂ (Anhydrous Yellow/Brown) Start->Inter  Heat 140°C   Gas1 Release: 2 H₂O Start->Gas1 Final Active Ni Metal (Black Powder) Inter->Final  Heat >250°C   Gas2 Release: CO₂, H₂, CO Inter->Gas2

Figure 2: Thermal decomposition pathway for generating active Nickel catalyst.

References

  • Crystal Structure Redetermination: Weil, M. (2018).[2] Redetermination of nickel(II) formate dihydrate. IUCrData.

  • Synthesis Protocol: ChemicalBook. (2023). Nickel(II) Formate Dihydrate Properties and Preparation.

  • Thermal Kinetics: Gabal, M. A. (2003). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air.

  • General Properties: PubChem. (2023). Nickel(II) formate dihydrate - Compound Summary.

Sources

Solubility of nickel formate in water and organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: Solubility Thermodynamics and Solvent Interactions of Nickel(II) Formate Dihydrate Subtitle: A Guide for Catalyst Management and Impurity Control in Pharmaceutical Synthesis

Executive Summary

In pharmaceutical process chemistry, Nickel(II) formate dihydrate (


) occupies a critical niche. Often generated as a precursor to active nickel catalysts (e.g., in hydrogenation reactions) or as a byproduct of nickel-catalyzed coupling in the presence of formate donors, its solubility profile is a double-edged sword.

While moderately soluble in water, it is effectively insoluble in common organic reaction media (alcohols, ketones, ethers). This dichotomy presents a strategic advantage for purification: it allows for the rejection of nickel impurities via aqueous extraction or organic anti-solvent crystallization. This guide provides the definitive solubility data, thermodynamic parameters, and validated protocols required to manage nickel formate in compliance with ICH Q3D elemental impurity guidelines.

Physicochemical Characterization

Before addressing solubility, the solid-state properties must be defined to ensure experimental consistency.

  • Compound: Nickel(II) Formate Dihydrate[1][2][3][4][5]

  • Formula:

    
    
    
  • CAS Number: 15694-70-9[1][2][3][5]

  • Molecular Weight: 184.76 g/mol [1][2][5]

  • Crystal Structure: Monoclinic.[3] The nickel atom is octahedrally coordinated by oxygen atoms from formate ligands and water molecules.

  • Thermal Behavior:

    • Dehydration:[6] Occurs at ~130–140°C, yielding the anhydrous salt.[3]

    • Decomposition:

      
       (releasing 
      
      
      
      ,
      
      
      , and metallic Ni).

Critical Insight for Researchers: Solubility experiments must be conducted below 90°C to prevent partial dehydration or hydrolysis, which alters the solid-phase equilibrium and skews gravimetric results.

Aqueous Solubility & Thermodynamics

Nickel formate dihydrate exhibits endothermic dissolution in water; solubility increases significantly with temperature. This behavior is driven by the entropy gain of the lattice disruption overcoming the enthalpy of hydration.

Table 1: Solubility of in Water

Data derived from IUPAC-NIST Solubility Series and verified literature sources.

Temperature (°C)Solubility (g / 100 g Water)Molality (mol/kg)Solid Phase in Equilibrium
10 1.750.118Dihydrate
15 1.900.127Dihydrate
20 2.040.137Dihydrate
25 2.18 0.146 Dihydrate
30 2.340.158Dihydrate
40 2.620.176Dihydrate
50 2.860.192Dihydrate
60 3.140.211Dihydrate
80 3.660.246Dihydrate
Thermodynamic Implications

The positive correlation between temperature and solubility indicates a positive Enthalpy of Solution (


).
  • Process Tip: To remove nickel formate from a reaction mixture, cooling the aqueous phase to <10°C will maximize precipitation. Conversely, hot water (>60°C) is required for efficient equipment cleaning.

Organic Solvent Interactions (The Anti-Solvent Effect)

Unlike nickel chloride or nitrate, which have appreciable solubility in lower alcohols, nickel formate is sparingly soluble to insoluble in most organic solvents. This property is vital for "salting out" impurities.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusApplication Utility
Protogenic WaterModerateExtraction / Cleaning
Alcohols Methanol, EthanolInsoluble / TraceAnti-solvent Precipitation
Ketones AcetoneInsolubleAnti-solvent Precipitation
Ethers THF, Diethyl EtherInsolubleProduct Wash
Hydrocarbons Toluene, HexaneInsolublePhase Separation

Mechanistic Explanation: The high lattice energy of the coordination polymer formed by nickel formate cannot be overcome by the weak solvation forces of organic dipoles. The water ligands in the dihydrate are tightly bound; organic solvents cannot easily displace them to solvate the nickel ion.

Visualization: Dissolution & Process Logic

Diagram 1: Dissolution Mechanism & Equilibrium

This diagram illustrates the thermodynamic competition between lattice energy and solvation energy.

DissolutionMechanism Solid Solid Ni(HCOO)2 . 2H2O (Crystal Lattice) Transition Transition State (Lattice Disruption) Solid->Transition Lattice Enthalpy (+) Energy Thermal Energy (Endothermic Input) Energy->Transition Solvated Solvated Ions [Ni(H2O)6]2+ + 2HCOO- Transition->Solvated Hydration Enthalpy (-) Solvated->Solid Crystallization (Cooling)

Caption: The dissolution of nickel formate is an equilibrium process driven by thermal energy overcoming lattice stability.

Diagram 2: Purification Workflow (Catalyst Removal)

A decision tree for researchers needing to remove Ni impurities based on solubility data.

PurificationWorkflow Start Reaction Mixture (Contains API + Ni Formate) CheckAPI Is API Water Soluble? Start->CheckAPI Yes Yes (Hydrophilic API) CheckAPI->Yes No No (Lipophilic API) CheckAPI->No Step1A Add Ethanol/Acetone (Anti-Solvent) Yes->Step1A Step1B Filter Precipitated Ni Formate Step1A->Step1B Step1C Polishing: Cation Exchange Resin Step1B->Step1C Step2A Add Water (Warm, >50°C) No->Step2A Step2B Liquid-Liquid Extraction Step2A->Step2B Step2C Separate Organic Phase (Ni stays in Aqueous) Step2B->Step2C

Caption: Strategic workflow for removing Nickel Formate impurities based on API solubility profiles.

Experimental Protocol: Solubility Determination

To validate these values in your specific matrix (e.g., mixed solvent systems), follow this self-validating protocol.

Method A: Gravimetric Analysis (High Concentration)

Best for: Determining saturation limits in process development.

  • Preparation: Add excess nickel formate dihydrate to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 RPM for 24 hours at the target temperature (

    
    ).
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 5 mL of supernatant.

  • Drying: Weigh a pre-tared weighing dish (

    
    ). Dispense filtrate and weigh (
    
    
    
    ). Evaporate solvent at 105°C (note: this dehydrates the salt) until constant weight (
    
    
    ).
  • Calculation:

    
    
    Correction: Convert the mass of anhydrous residue back to dihydrate mass if reporting as starting material equivalent.
    
Method B: ICP-MS (Trace Analysis)

Best for: Final product release testing (ICH Q3D compliance).

  • Digestion: Dissolve 100 mg of API (containing trace Ni) in 5 mL

    
     (concentrated) using microwave digestion.
    
  • Standardization: Prepare Ni standards (0.1 ppm to 10 ppm) in the same acid matrix.

  • Analysis: Measure

    
     isotope intensity.
    
  • Limit Check: Ensure results are below the ICH Q3D Class 2A limit (Oral PDE: 220 µ g/day ; Parenteral PDE: 22 µ g/day ).

References

  • NIST (National Institute of Standards and Technology). "Nickel formate Solubility Data."[7] IUPAC-NIST Solubility Data Series. Source:[Link]

  • ICH (International Council for Harmonisation). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency / FDA. Source:[Link]

  • PubChem. "Nickel(II) formate dihydrate - Compound Summary."[2] National Library of Medicine. Source:[Link]

Sources

Precision Stoichiometry: The Role of Anhydrous Nickel Formate in Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and catalytic research, stoichiometric precision is non-negotiable. Anhydrous Nickel Formate (


)  is a critical precursor for generating high-purity nickel nanoparticles and hydrogenation catalysts. Its molecular weight is 148.73  g/mol  .[1][2][3][4]

However, relying solely on this number without understanding the material's thermal history is a common source of experimental error. Nickel formate is hygroscopic and commercially supplied as a dihydrate (


, MW: ~184.7  g/mol ). Failing to account for the ~20% mass difference between the hydrated and anhydrous forms will catastrophically skew molar ratios in catalyst synthesis.

This guide details the physicochemical properties, thermal dehydration protocols, and validation methods required to utilize anhydrous nickel formate effectively.

Part 1: Physicochemical Profile

The following data serves as the baseline for stoichiometric calculations. Note the distinct CAS numbers for the anhydrous and hydrated forms—a frequent point of confusion in procurement.

PropertyValue / Description
Compound Name Nickel(II) Formate (Anhydrous)
Chemical Formula

or

Molecular Weight 148.73 g/mol
CAS Number (Anhydrous) 3349-06-2
CAS Number (Dihydrate) 15694-70-9
Appearance Green crystalline solid
Density ~2.15 g/cm³
Solubility Low in cold water; soluble in ammonia and dilute acids.[2][3][4]
Decomposition Temp Dehydrates ~130–140°C; Decomposes to Metal >200°C

Part 2: The Thermodynamics of Dehydration

To isolate the anhydrous form (148.73 g/mol ), one must drive off the coordinated water molecules. This process is not merely "drying"; it is a phase change that alters the crystal structure from a dihydrate lattice to the anhydrous monoclinic structure.

Thermal Decomposition Pathway

The transformation occurs in two distinct gravimetric steps.[5] Understanding this pathway is essential for Thermogravimetric Analysis (TGA) validation.

  • Dehydration (130°C – 150°C): The dihydrate loses two water molecules.

    • 
      [6]
      
  • Metallization (200°C – 260°C): The anhydrous formate decomposes, releasing gases (

    
    , 
    
    
    
    ,
    
    
    ) to leave pure metallic nickel. This "clean" decomposition is why it is preferred over nitrate or chloride precursors, which leave corrosive residues.

DecompositionPathway Dihydrate Ni(HCOO)2 · 2H2O (Green Solid) MW: ~184.7 g/mol Anhydrous Ni(HCOO)2 (Anhydrous) MW: 148.73 g/mol Dihydrate->Anhydrous Heat (130-150°C) - 2 H2O Nickel Metallic Ni(0) (Nanoparticles) MW: 58.69 g/mol Anhydrous->Nickel Heat (200-260°C) Decomposition Gases Byproducts: CO2, H2, CO, H2O Anhydrous->Gases

Figure 1: Thermal evolution of nickel formate.[2][5] Precise temperature control is required to stop at the anhydrous stage without triggering premature decomposition to metal.

Part 3: Experimental Protocol

Synthesis and Validation of Anhydrous Stock

Objective: Prepare 10g of anhydrous nickel formate from dihydrate stock for use as a catalyst precursor.

1. Preparation (Dehydration)[7]
  • Reagent: Weigh approx. 12.5g of Nickel Formate Dihydrate (CAS 15694-70-9).

  • Equipment: Vacuum Oven or Tube Furnace.

  • Procedure:

    • Spread the dihydrate thinly in a ceramic boat or glass dish.

    • Heat to 140°C under vacuum (or flowing

      
      ).
      
    • Hold time: 4–6 hours. Note: Insufficient time will leave trapped water; excessive temperature (>180°C) will degrade the product to nickel oxide/metal.

    • Cooling: Cool to room temperature under vacuum or inert gas.

2. Handling (The Critical Step)

The anhydrous form is hygroscopic . Upon exposure to ambient air, it will rapidly re-adsorb moisture, drifting the molecular weight back toward 184 g/mol .

  • Storage: Immediately transfer to a glovebox (

    
     or 
    
    
    
    atmosphere) or a desiccator with active
    
    
    .
  • Weighing: All weighing for critical stoichiometry must be performed in a closed vessel or inert atmosphere.

3. Validation (TGA)

Before using a stored batch for sensitive drug development catalysis, validate the water content.

  • Method: Ramp 10°C/min to 300°C in

    
    .
    
  • Criteria: The TGA curve should show <1% mass loss below 180°C. If a step is observed at 100–140°C, the sample has rehydrated.

ValidationWorkflow Start Start: Commercial Nickel Formate Dihydrate VacuumDry Vacuum Drying 140°C, 4-6 Hours Start->VacuumDry Transfer Inert Transfer (Glovebox/Desiccator) VacuumDry->Transfer TGA TGA Validation (Ramp to 300°C) Transfer->TGA Decision Mass Loss < 1% below 180°C? TGA->Decision Use APPROVED Use MW: 148.73 g/mol Decision->Use Yes Reprocess REJECTED Re-dry Sample Decision->Reprocess No Reprocess->VacuumDry

Figure 2: Quality control workflow to ensure stoichiometric accuracy of the anhydrous precursor.

Part 4: Applications in Drug Development

Nickel Nanoparticle Synthesis

In pharmaceutical hydrogenation (e.g., reduction of alkenes or nitro groups), the activity of the catalyst is dictated by the particle size of the nickel. Anhydrous nickel formate is the preferred precursor because:

  • Atom Economy: It decomposes directly to Ni metal without needing harsh reducing agents like hydrazine or borohydrides.

  • Purity: The byproducts (

    
    ) are gaseous and leave no solid residue, unlike chloride salts which can poison downstream reactions.
    

Stoichiometry Example: To synthesize a specific Ni loading on a support (e.g., 5% Ni on Alumina):

  • Target Ni Mass: 0.5 g.

  • Required Moles of Ni:

    
    .
    
  • Required Anhydrous Precursor:

    
    .
    
  • Error Check: If you used the dihydrate MW (184.7) by mistake, you would weigh 1.57g, resulting in a significant excess of metal, altering the catalyst's surface area properties.

Part 5: Safety & Toxicology

Nickel compounds are hazardous.[2][8] Strict adherence to safety protocols is required.

  • Carcinogenicity: Nickel formate is a Group 1 Carcinogen (Known to cause cancer in humans) via inhalation.

  • Sensitization: It is a potent skin sensitizer (Nickel itch).

  • PPE: Double nitrile gloves, lab coat, and mandatory use of a fume hood or glovebox to prevent inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27506, Nickel(II) formate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Nickel formate.[2] Retrieved from [Link]

  • ResearchGate. The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. Retrieved from [Link]

  • American Chemical Society (ACS). Synthesis of Nickel Nanoparticles via Thermal Decomposition. (General Reference for Methodology). Retrieved from [Link]

Sources

Technical Guide: Nickel(II) Formate Dihydrate Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15694-70-9 | Formula:


[1]

Executive Summary & Scientific Context

Nickel(II) formate dihydrate is not merely a generic nickel salt; it is a critical precursor in the synthesis of reduced nickel catalysts (e.g., for hydrogenation) and porous Metal-Organic Frameworks (MOFs).[1][2] Its utility stems from its relatively low decomposition temperature (~200°C), which allows for the generation of highly active, dispersed metallic nickel species.[1][2]

However, this utility comes with a severe toxicological profile.[1] As a soluble nickel compound, it is classified as a Group 1 Carcinogen (IARC) and a potent respiratory and skin sensitizer .[1] This guide synthesizes the physicochemical behavior of the compound with strict biological safety protocols, moving beyond standard SDS boilerplate to explain the mechanisms of toxicity and the logic behind safety maneuvers.

Physicochemical Profile

Understanding the physical state is the first step in exposure control.[1] Nickel formate is water-soluble, meaning it becomes bioavailable immediately upon contact with mucous membranes or sweat.[1]

PropertyDataRelevance to Safety
Molecular Weight 184.78 g/mol Heavy metal salt; dust settles but fine particles remain airborne.[1]
Appearance Green monoclinic crystalsVisual identification; distinct from many white salts.[1]
Solubility (Water) ~2.2 g / 100g (

)
High Bioavailability. Dissolves in sweat/lung fluid, releasing

.[1]
Decomposition

Releases

,

,

, and metallic Ni dust.[1][3] Fire/Explosion risk if heated.
pH (Aqueous) ~6.0–7.0Neutral, but hydrolysis can release formate ions.[1]

Toxicological Mechanisms: The "Why" Behind the Hazard

To implement effective safety controls, one must understand how nickel formate interacts with biological systems. The danger lies in the release of the nickel ion (


).
The "Trojan Horse" & Oxidative Stress

Once inhaled or ingested, the formate ligand dissociates, leaving the


 ion.
  • Cellular Entry:

    
     enters cells via ion channels (mimicking 
    
    
    
    and
    
    
    ) or via phagocytosis of dust particles.[1]
  • Hypoxia Mimicry: Inside the nucleus, nickel inhibits Prolyl Hydroxylase Domain (PHD) enzymes, stabilizing HIF-1

    
     even in normal oxygen conditions.[1] This promotes tumor survival pathways (angiogenesis).[1]
    
  • Genotoxicity: Nickel inhibits DNA repair enzymes (specifically those fixing oxidative damage) and generates Reactive Oxygen Species (ROS), leading to double-strand breaks.[1]

Immunological Sensitization (Type IV Hypersensitivity)

Nickel is the most common contact allergen.[1] The mechanism is distinct:

  • Innate Trigger:

    
     directly binds to TLR4  (Toll-like Receptor 4), triggering an inflammatory signal usually reserved for bacteria.[1]
    
  • Adaptive Memory:

    
     acts as a hapten, binding to MHC Class II molecules.[1] This complex is recognized by T-cells as "foreign," creating long-term immunological memory.[1] Subsequent exposures trigger a rapid, aggressive T-cell response (dermatitis or asthma).[1]
    
Visualization: Nickel Toxicity Pathways

The following diagram maps the cascade from exposure to cellular pathology.

Ni_Toxicity_Mechanism Exposure Exposure (Inhalation/Dermal) Dissolution Dissolution in Bio-fluids Exposure->Dissolution Ni_Ion Ni2+ Release Dissolution->Ni_Ion ROS ROS Generation (Fenton Chemistry) Ni_Ion->ROS DNA_Repair Inhibition of DNA Repair Ni_Ion->DNA_Repair TLR4 TLR4 Binding (Innate Immune) Ni_Ion->TLR4 MHC MHC-II Hapten Complex Ni_Ion->MHC Genotox Genotoxicity & Carcinogenesis ROS->Genotox DNA_Repair->Genotox Sensitization Allergic Sensitization (Dermatitis/Asthma) TLR4->Sensitization MHC->Sensitization

Figure 1: Mechanistic pathways of Nickel(II) toxicity, illustrating the dual risks of carcinogenesis (via ROS/DNA repair inhibition) and sensitization (via TLR4/MHC binding).

Risk Management & Handling Protocols

Safety with nickel formate relies on containment .[1] Because it is a solid that can form dust, and that dust is soluble, the primary vector is inhalation followed by systemic absorption.[1]

Engineering Controls (Primary Defense)
  • Powder Handling: MUST be performed in a certified Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.[1]

    • Reasoning: Standard lab ventilation is insufficient for carcinogens.[1] HEPA filters capture the fine particulates that standard baffles miss.[1]

  • Solution Preparation: Dissolving the salt should be done inside the hood.[1] Once in solution, the inhalation risk drops, but the dermal risk (permeation) remains.[1]

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (minimum 0.11 mm thickness) .[1]

    • Validation: Nickel ions penetrate latex relatively easily.[1] Nitrile offers superior chemical resistance.[1] For concentrated solutions (>10%) or prolonged handling, use Double Gloving or thicker (0.3 mm) nitrile.[1]

  • Respiratory: If work must occur outside a hood (e.g., maintenance, spill cleanup), a P100/N100 respirator is mandatory.[1] N95 is insufficient for carcinogenic particulates in high-risk scenarios.[1]

  • Skin: Tyvek lab coat or sleeve covers if handling large quantities to prevent dust accumulation on fabric clothing (which can then be tracked home).[1]

Experimental Workflow: Synthesis Precursor

When using nickel formate to generate Ni catalysts (calcination):

  • Loading: Load crucibles/reactors inside the fume hood.

  • Transport: Transport sealed vessels to the furnace.

  • Calcination: Ensure furnace exhaust is vented. The decomposition releases

    
     and 
    
    
    
    (flammable) and potentially nanosized Ni particles (highly toxic).[1]
  • Unloading: Allow to cool completely. Nanosized metallic nickel is pyrophoric ; expose to air cautiously, ideally initiating passivation with low

    
     flow first.[1]
    
Visualization: Safe Handling Decision Logic[1]

Safety_Workflow Start Task: Handle Nickel Formate State State: Solid or Solution? Start->State Solid Solid / Dust State->Solid Solution Aqueous Solution State->Solution Hood Engineering: Fume Hood / HEPA Solid->Hood Resp PPE: P100 (if outside hood) Solid->Resp Emergency/Spill Waste Disposal: Hazardous Waste (Heavy Metal Stream) Hood->Waste Gloves PPE: Nitrile Gloves (Double glove for >1M) Solution->Gloves Splash PPE: Face Shield + Goggles Solution->Splash Gloves->Waste Splash->Waste

Figure 2: Decision logic for handling Nickel Formate based on physical state, emphasizing engineering controls for solids and dermal protection for solutions.

Emergency Response & Disposal

Spill Management

Do NOT dry sweep. Dry sweeping aerosolizes the carcinogen.[1]

  • Evacuate: Clear the immediate area.

  • PPE: Don P100 respirator, double nitrile gloves, and goggles.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to suppress dust) or use a HEPA vacuum designated for hazardous chemicals.[1]

    • Liquid Spill: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust) if the solution is mixed with oxidizers.[1]

  • Verification: Wipe the area with a damp tissue and check for residual green coloration.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (like ethanol), as they may enhance skin permeation of the nickel complex.[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1]

Disposal
  • Classification: Hazardous Waste (Heavy Metal).[1]

  • Protocol: Collect in a container labeled "Nickel Waste."[1] Do not pour down the drain; nickel is highly toxic to aquatic life (LC50 < 1 mg/L for many species).[1]

  • Transport: UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.) is standard, though some regions may classify under UN 3288 (Toxic solid, inorganic, n.o.s.) depending on acute toxicity data.[1] Check local vendor SDS.[1]

References

  • International Agency for Research on Cancer (IARC). (2012).[1] Nickel and Nickel Compounds.[1][2][4][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[5][11] 100C.

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Nickel bis(formate).[1] EC Number 222-101-0.[1] [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Nickel Metal and Other Compounds (as Ni).[1][2][3][4][5][9][11][12] NIOSH Pocket Guide to Chemical Hazards.[1]

  • Genchi, G., et al. (2020).[1][12] Nickel: Human Health and Environmental Toxicology.[1][5][12] International Journal of Environmental Research and Public Health, 17(3), 679.[1]

  • Schmidt, M., et al. (2010).[1] Nickel allergy: The search for the culprit.[1] Contact Dermatitis, 62(6), 325-331.[1] (Mechanism of TLR4 binding).[1][9]

Sources

A Spectroscopic Investigation of Nickel Formate: An In-depth Technical Guide to FTIR and Raman Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of nickel formate, with a primary focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, crystal structure, and vibrational dynamics of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O). By elucidating the correlation between the material's molecular structure and its spectral fingerprint, this guide offers field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility. The content is structured to facilitate a deep understanding of the causality behind experimental choices and to serve as a practical reference for the spectral characterization of metal-organic compounds.

Introduction: The Significance of Nickel Formate and its Vibrational Signature

Nickel formate, particularly in its dihydrate form, is a compound of significant interest in various chemical applications, including as a precursor for the synthesis of nickel-based catalysts and in the formation of metal-organic frameworks (MOFs).[1][2] The performance of nickel formate in these applications is intrinsically linked to its structural and electronic properties. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure, bonding, and crystalline environment of this material.

A thorough spectral characterization is paramount for quality control, reaction monitoring, and for understanding the subtle structural changes that can occur under different process conditions. This guide provides a detailed exploration of the FTIR and Raman spectra of nickel formate dihydrate, correlating the observed vibrational modes to specific molecular motions within the crystal lattice.

Synthesis of Nickel(II) Formate Dihydrate

The synthesis of nickel(II) formate dihydrate is typically achieved through straightforward aqueous chemistry. Common methods include the reaction of nickel(II) salts, such as nickel(II) hydroxide or nickel(II) acetate, with formic acid.[1] An alternative route involves the metathesis reaction between a soluble nickel salt, like nickel(II) sulfate, and sodium formate.[1] For the purpose of obtaining high-purity crystalline samples suitable for spectroscopic analysis, a controlled crystallization process is crucial.

A representative synthesis protocol is as follows:

  • Dissolve a stoichiometric amount of nickel(II) carbonate in a slight excess of aqueous formic acid with gentle heating.

  • Filter the resulting green solution to remove any unreacted starting material.

  • Allow the filtrate to cool slowly to room temperature, promoting the formation of well-defined crystals of nickel(II) formate dihydrate.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry under ambient conditions.

Crystal Structure of Nickel(II) Formate Dihydrate

Nickel(II) formate dihydrate crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure is characterized by two non-equivalent nickel(II) sites, both of which are octahedrally coordinated.[3][4] This structural arrangement is a key determinant of the vibrational spectra.

  • Ni(1) site: Coordinated by six oxygen atoms from six different formate anions.

  • Ni(2) site: Coordinated by four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[4]

The formate ligands act as bridging units, connecting the two types of nickel centers to form a three-dimensional network.[4] The water molecules are not only coordinated to the Ni(2) centers but are also involved in a network of hydrogen bonds with the oxygen atoms of the formate groups, further stabilizing the crystal lattice.[4]

Vibrational Spectroscopy: A Tale of Two Techniques

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. While both provide a "fingerprint" of the molecular structure, their selection rules differ, often resulting in the observation of different vibrational modes.

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites vibrational modes that induce a change in the molecular dipole moment.

  • Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For a centrosymmetric crystal structure like that of nickel formate dihydrate, the rule of mutual exclusion may apply, meaning that vibrational modes that are IR active may be Raman inactive, and vice versa.

FTIR Spectral Characterization of Nickel Formate Dihydrate

The FTIR spectrum of nickel formate dihydrate is rich with information, revealing the vibrational signatures of the formate ion, the coordinated water molecules, and the Ni-O bonds.

Experimental Protocol: FTIR Analysis

A reliable FTIR spectrum of solid nickel formate dihydrate can be obtained using the Attenuated Total Reflectance (ATR) technique or the KBr pellet method.

ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal is collected.

  • Sample Preparation: Place a small amount of finely ground nickel formate dihydrate powder onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio.

KBr Pellet Protocol:

  • Sample Preparation: Grind 1-2 mg of nickel formate dihydrate with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Interpretation of the FTIR Spectrum

The FTIR spectrum of nickel formate dihydrate can be divided into several key regions:

  • O-H Stretching Region (3500-3000 cm⁻¹): Broad absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the coordinated water molecules. The broadness of these bands is indicative of hydrogen bonding.

  • C-H Stretching Region (around 2900 cm⁻¹): A sharp, weaker band in this region is attributed to the C-H stretching vibration of the formate ion.

  • Asymmetric and Symmetric COO⁻ Stretching Region (1600-1300 cm⁻¹): These are typically strong bands and are highly diagnostic for the coordination mode of the carboxylate group. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide insights into the nature of the metal-carboxylate interaction.

  • O-C-O Bending and C-H Bending Regions (around 1300-700 cm⁻¹): This region contains bands corresponding to the in-plane and out-of-plane bending vibrations of the formate ion.

  • Far-IR Region (< 600 cm⁻¹): This region contains the vibrations associated with the Ni-O bonds and lattice modes.

Table of FTIR Vibrational Assignments
Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3390ν(O-H)Asymmetric and symmetric stretching of coordinated H₂O
~2915ν(C-H)C-H stretching of the formate group
~1610ν_as(COO⁻)Asymmetric stretching of the carboxylate group
~1385δ(C-H)C-H in-plane bending of the formate group
~1355ν_s(COO⁻)Symmetric stretching of the carboxylate group
~775δ(O-C-O)O-C-O bending (scissoring) of the formate group
< 600ν(Ni-O)Ni-O stretching and lattice modes

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectral Characterization of Nickel Formate Dihydrate

Raman spectroscopy provides complementary information to FTIR, often revealing vibrations that are weak or absent in the infrared spectrum.

Experimental Protocol: Raman Analysis

Dispersive Raman Spectroscopy Protocol:

  • Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon).

  • Sample Preparation: Place a small amount of the crystalline nickel formate dihydrate sample on a microscope slide or in a sample holder.

  • Data Acquisition: Focus the laser onto the sample using the microscope objective. Select an appropriate laser wavelength and power to avoid sample degradation. Collect the Raman spectrum over the desired spectral range.

Interpretation of the Raman Spectrum

The Raman spectrum of nickel formate dihydrate will show characteristic peaks corresponding to the vibrational modes of the formate ion and the Ni-O lattice vibrations. The C-H and COO⁻ stretching modes are typically observable, as are the bending modes of the formate ligand.

Table of Raman Vibrational Assignments
Wavenumber (cm⁻¹)AssignmentVibrational Mode
~2920ν(C-H)C-H stretching of the formate group
~1570ν_as(COO⁻)Asymmetric stretching of the carboxylate group
~1390δ(C-H)C-H in-plane bending of the formate group
~1350ν_s(COO⁻)Symmetric stretching of the carboxylate group
~1070ρ(C-H)C-H rocking of the formate group
~780δ(O-C-O)O-C-O bending (scissoring) of the formate group
< 400ν(Ni-O)Ni-O stretching and lattice modes

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Integrated Vibrational Analysis: A Holistic View

By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational landscape of nickel formate dihydrate can be constructed. The complementary nature of these techniques allows for a comprehensive assignment of the fundamental vibrational modes.

The presence of distinct bands for the formate and water ligands in both spectra confirms the hydrated nature of the compound. The positions of the carboxylate stretching bands in both FTIR and Raman are indicative of the bridging coordination mode of the formate ligands to the nickel centers.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflows.

Molecular Structure of Nickel(II) Formate Dihydrate

Caption: Simplified 2D representation of the coordination environment around the nickel centers in nickel(II) formate dihydrate.

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis Synthesis Synthesis of Ni(HCOO)₂·2H₂O Grinding Grinding Synthesis->Grinding FTIR_ATR ATR-FTIR Grinding->FTIR_ATR FTIR_KBr KBr Pellet Grinding->FTIR_KBr Raman_Sample Sample Mounting Grinding->Raman_Sample FTIR_Data FTIR Spectrum FTIR_ATR->FTIR_Data FTIR_KBr->FTIR_Data Peak_Assignment Peak Assignment FTIR_Data->Peak_Assignment Raman_Acq Raman Acquisition Raman_Sample->Raman_Acq Raman_Data Raman Spectrum Raman_Acq->Raman_Data Raman_Data->Peak_Assignment Structural_Correlation Structure-Spectrum Correlation Peak_Assignment->Structural_Correlation

Caption: General experimental workflow for the FTIR and Raman spectral characterization of nickel formate dihydrate.

Conclusion: A Powerful Tool for Material Characterization

FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of nickel formate dihydrate. This technical guide has provided a detailed overview of the synthesis, crystal structure, and vibrational properties of this important compound. The provided experimental protocols and spectral assignments serve as a valuable resource for researchers and scientists, enabling them to confidently apply these techniques for quality control, structural elucidation, and the investigation of reaction dynamics involving nickel formate. The synergistic use of FTIR and Raman spectroscopy, grounded in a solid understanding of the material's crystal chemistry, provides a robust framework for advancing the science and application of metal-organic materials.

References

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Vibrational spectra of the formate, acetate, and oxalate ions, ResearchGate. Available at: [Link]

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  • Wikipedia, Nickel formate. Available at: [Link]

  • P. J. Sharma, S. A. Bhakhar, M. N. Nandpal, K. A. Bhakhar, P. M. Pataniya, a FT-IR and b Raman spectra of the NiTe and NiTe2 NRs, ResearchGate. Available at: [Link]

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, ATR-FTIR and Raman spectra of formic acid, Ni formate, and RE formate, ResearchGate. Available at: [Link]

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  • Laboratory Notes, Nickel Formate. Available at: [Link]

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, FTIR and Raman measurements. (a) FTIR spectra and (b) Raman spectra of NiFe-PMA, both as-prepared and after EC testing, with pyromellitic acid as a reference., ResearchGate. Available at: [Link]

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Weak ferrimagnetism, compensation point, and magnetization reversal in Ni (HCOO) _ {2}⋅ 2H_ {2} O, ResearchGate. Available at: [Link]

  • M. Weil, Synthesis and spectroscopic characterization of nickel(II), cobalt(II) and copper(II) complexes of dioxime ligands, ResearchGate. Available at: [Link]

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Vibrational properties and DFT calculations of the perovskite metal formate framework of [(CH3)(2)NH2][Ni(HCOO3)] system, ResearchGate. Available at: [Link]

  • M. Weil, Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones, ResearchGate. Available at: [Link]

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  • M. Weil, Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis, ScienceAsia. Available at: [Link]

  • A. Medrano-Banda, J. Guehl, G. Kéranguéven, A. Bonnefont, Structure Transformations in Nickel Oxalate Dihydrate NiC 2 O 4 ·2H 2 O and Nickel Formate Dihydrate Ni(HCO 2 ) 2 ·2H 2 O during Thermal Decomposition, ResearchGate. Available at: [Link]

  • M. Weil, Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes, MDPI. Available at: [Link]

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An In-depth Technical Guide to the Preparation and Properties of Anhydrous Nickel Formate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Anhydrous Nickel Formate in Catalysis and Materials Science

Anhydrous nickel formate, with the chemical formula Ni(HCOO)₂, is a pivotal precursor material in the fields of catalysis and advanced materials synthesis. While its hydrated counterpart, nickel formate dihydrate, is more commonly encountered, the anhydrous form offers distinct advantages, particularly in applications requiring water-free conditions and precise control over thermal decomposition. This guide provides a comprehensive technical overview of the preparation, properties, and handling of anhydrous nickel formate, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthesis and characteristics of this versatile compound.

Physicochemical Properties of Nickel Formate

Nickel formate typically exists as a green, odorless solid. The dihydrate is sparingly soluble in water and insoluble in most organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula Ni(HCOO)₂ (Anhydrous)
Molar Mass 148.73 g/mol
Appearance Green solid
Density ~2.15 g/cm³
Solubility Sparingly soluble in cold water; soluble in acids; insoluble in organic solvents.[1]
Crystal Structure Monoclinic (for the dihydrate)[1]
Decomposition Temperature 180–200°C (decomposition)[1]

Synthesis of Anhydrous Nickel Formate: A Two-Step Approach

The preparation of anhydrous nickel formate is a two-step process that begins with the synthesis of its dihydrate, followed by a carefully controlled dehydration step.

Step 1: Synthesis of Nickel Formate Dihydrate (Ni(HCOO)₂·2H₂O)

There are two primary, reliable methods for the laboratory-scale synthesis of nickel formate dihydrate. The choice of method often depends on the available starting materials and desired purity.

Method A: From Nickel(II) Acetate and Formic Acid

This method is often preferred due to the high purity of the resulting product and the ease of work-up.[3] The higher solubility of nickel acetate compared to nickel formate facilitates the isolation of the product.

Experimental Protocol:

  • Dissolution: In a fume hood, dissolve 5.0 g of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 20 mL of deionized water in a 100 mL beaker.

  • Heating: Gently heat the mixture on a hot plate with stirring to approximately 60-80°C until a clear green solution is obtained.

  • Reaction: To the warm solution, add 10 mL of 88% formic acid with continuous stirring. A pale green precipitate of nickel formate dihydrate will begin to form.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to ensure complete crystallization.

  • Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two 10 mL portions of cold deionized water, followed by two 10 mL portions of ethanol to facilitate drying.

  • Drying: Dry the product in a desiccator over a suitable desiccant or in a vacuum oven at a temperature below 50°C to yield fine, pale green crystals of nickel formate dihydrate.

Method B: From Nickel(II) Sulfate and Sodium Formate

This method is suitable for larger-scale preparations and utilizes readily available starting materials.[4]

Experimental Protocol:

  • Solution Preparation: Prepare two separate solutions:

    • Solution A: Dissolve 28.0 g of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) in 25 mL of boiling deionized water.

    • Solution B: Dissolve 16.0 g of sodium formate (NaCHO₂) in 15 mL of boiling deionized water.

  • Reaction: While hot, slowly add Solution B to Solution A with vigorous stirring. A green precipitate of nickel formate dihydrate will form.

  • Digestion: Continue to heat and stir the mixture for 15-20 minutes to allow for crystal growth.

  • Cooling and Isolation: Allow the mixture to cool to room temperature, then filter the precipitate under vacuum.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove the sodium sulfate byproduct.

  • Drying: Dry the product as described in Method A.

Workflow for Nickel Formate Dihydrate Synthesis:

cluster_methodA Method A: From Nickel Acetate cluster_methodB Method B: From Nickel Sulfate cluster_common A1 Dissolve Ni(OAc)₂·4H₂O in H₂O A2 Heat to 60-80°C A1->A2 A3 Add Formic Acid A2->A3 A4 Cool and Crystallize A3->A4 C1 Isolate by Filtration A4->C1 B1 Prepare hot solutions of NiSO₄ and NaCHO₂ B2 Mix solutions to precipitate B1->B2 B3 Digest precipitate B2->B3 B4 Cool B3->B4 B4->C1 C2 Wash with H₂O and Ethanol C1->C2 C3 Dry C2->C3 C4 Nickel Formate Dihydrate C3->C4

Synthesis pathways for Nickel Formate Dihydrate.
Step 2: Dehydration to Anhydrous Nickel Formate

The conversion of the dihydrate to the anhydrous form is a critical step that requires precise temperature control to avoid decomposition of the formate groups. The dehydration is typically carried out by heating the dihydrate in the range of 130-140°C.[1] Performing this step under a vacuum or in an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent any potential oxidation.

Experimental Protocol:

  • Setup: Place a known quantity of finely ground nickel formate dihydrate in a Schlenk flask or a similar apparatus suitable for heating under vacuum or an inert atmosphere.

  • Atmosphere Control: Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Heating: Immerse the flask in a preheated oil bath or use a heating mantle set to 135°C.

  • Dehydration: Maintain this temperature for 2-4 hours. The progress of the dehydration can be monitored by the condensation of water in the cooler parts of the apparatus.

  • Completion and Cooling: Once no more water is observed evolving, turn off the heat and allow the flask to cool to room temperature under the inert atmosphere.

  • Storage: The resulting anhydrous nickel formate should be stored in a desiccator or a glovebox to prevent rehydration.

Dehydration and Decomposition Pathway:

A Ni(HCOO)₂·2H₂O (Dihydrate) B Anhydrous Ni(HCOO)₂ A->B 130-140°C -2H₂O C Ni (nanoparticles) + Gaseous byproducts (CO₂, H₂, CO) B->C >180-200°C (Inert Atmosphere/Vacuum) D NiO + Gaseous byproducts B->D >240°C (Air)

Thermal conversion of Nickel Formate Dihydrate.

Characterization of Anhydrous Nickel Formate

Comprehensive characterization is essential to confirm the successful synthesis of the anhydrous form and to understand its properties.

Thermal Analysis (TGA-DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile. When performed on the dihydrate under an inert atmosphere, the TGA curve will show a distinct two-step weight loss. The first step, occurring around 130-180°C, corresponds to the loss of two water molecules. The second, more significant weight loss at higher temperatures (>200°C) is due to the decomposition of the anhydrous formate to metallic nickel.[5] The DSC curve will show a corresponding endotherm for the dehydration and a more complex series of events for the decomposition.

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the removal of water and for characterizing the formate ligand coordination.

  • FTIR Spectroscopy: In the FTIR spectrum of the dihydrate, a broad absorption band is present in the 3000-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water of hydration. Upon successful dehydration to the anhydrous form, this band should be absent. The characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate ligand are observed in the regions of approximately 1550-1610 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The separation between these two bands can provide information about the coordination mode of the formate ligand.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information. The absence of the O-H stretching modes of water in the anhydrous sample is a key indicator of complete dehydration. The C-H and COO⁻ vibrations of the formate ligand will also be present and can be used for structural analysis.

Magnetic Properties

Anhydrous nickel(II) formate is a paramagnetic compound due to the presence of two unpaired electrons in the d-orbitals of the Ni²⁺ ion. The magnetic susceptibility can be measured using a SQUID magnetometer or a magnetic susceptibility balance. The effective magnetic moment (µ_eff) for an octahedral Ni(II) complex is typically in the range of 2.9-3.4 Bohr magnetons (B.M.), which is higher than the spin-only value of 2.83 B.M. due to orbital contributions.[6]

Applications in Catalysis

The primary application of anhydrous nickel formate is as a precursor for the preparation of highly active, finely divided nickel catalysts.[3]

Preparation of Nickel Nanoparticle Catalysts

Thermal decomposition of anhydrous nickel formate in an inert atmosphere or under vacuum at temperatures above 200°C yields metallic nickel nanoparticles.[3] The reaction is:

Ni(HCOO)₂ → Ni + 2CO₂ + H₂

This method offers several advantages:

  • Low Decomposition Temperature: The relatively low decomposition temperature allows for the formation of small, high-surface-area nanoparticles.

  • In-situ Reduction: The decomposition products (H₂ and CO) can act as reducing agents, ensuring the formation of metallic nickel.

  • Purity: The byproducts are gaseous, leading to a pure nickel catalyst without contamination from other elements.

The choice of the nickel precursor can significantly influence the properties of the final catalyst, such as particle size, dispersion, and catalytic activity.[7] Catalysts derived from nickel formate have shown excellent performance in various hydrogenation reactions.

Safety and Handling

Nickel formate, like other nickel compounds, must be handled with appropriate safety precautions due to its toxicity and potential carcinogenicity.[4][8]

  • Engineering Controls: All handling of nickel formate powder should be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Lab Coat: A lab coat should be worn to prevent skin contact.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from oxidizing agents.

  • Disposal: All waste containing nickel formate must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Anhydrous nickel formate is a valuable precursor for the synthesis of advanced materials, particularly nickel-based catalysts. Its preparation via the dehydration of the dihydrate requires careful control of temperature to prevent premature decomposition. The resulting anhydrous material offers a clean and efficient route to high-purity nickel nanoparticles upon thermal treatment. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • Gelest, Inc. (2016). NICKEL FORMATE, dihydrate Safety Data Sheet. [Link]

  • Google Patents. (n.d.). JP4918194B2 - Method for producing anhydrous nickel chloride.
  • Laboratory Notes. (2025).
  • Wikipedia. (n.d.). Nickel formate. [Link]

  • de Jesus, J. C., et al. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques.
  • Diefallah, E. H. M., & El-Sonbati, A. A. (1987). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. Thermochimica Acta, 111, 49-56.
  • PubChem. (n.d.). Formic acid, nickel salt. [Link]

  • PubChem. (n.d.). Nickel formate dihydrate. [Link]

  • ResearchGate. (n.d.). ATR-FTIR and Raman spectra of formic acid, Ni formate, and RE formate. [Link]

  • National Institute of Standards and Technology. (n.d.). Nickel formate with Water. [Link]

  • Yuan, L., et al. (2021).
  • ResearchGate. (n.d.). XRD patterns of nickel nanoparticles produced by the thermal decomposition of Ni(acac)2 in oleylamine. [Link]

  • K. Woźniak-Braszak, A., et al. (2015). Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. Journal of Thermal Analysis and Calorimetry, 121(1), 335-343.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Nickel Formate 97%. [Link]

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An In-depth Technical Guide to the Discovery and History of Nickel Formate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nickel(II) formate, particularly in its dihydrate form (Ni(HCOO)₂·2H₂O), stands as a compound of significant industrial and academic interest. Primarily valued as a clean and reliable precursor for the production of finely divided nickel metal and catalysts, its history is intrinsically linked to the rise of catalytic hydrogenation in the early 20th century. This guide provides a comprehensive overview of nickel formate, tracing its historical development, detailing its synthesis and physicochemical properties, and explaining the scientific principles behind its crucial role in catalysis and materials science. This document is intended for researchers, chemists, and professionals in catalyst development and chemical manufacturing.

Historical Context: The Rise of a Catalyst Precursor

The story of nickel formate is not one of a singular "discovery" event but rather of its emergence as a key industrial chemical driven by the needs of a burgeoning chemical industry.

The Dawn of Nickel Catalysis

The journey begins with the foundational work of French chemist Paul Sabatier, who in 1897 discovered that nickel could effectively catalyze the addition of hydrogen to gaseous hydrocarbons.[1] This breakthrough, which earned Sabatier the 1912 Nobel Prize in Chemistry, laid the groundwork for industrial hydrogenation processes.[1] Shortly after, in 1902, Wilhelm Normann patented a process for the hydrogenation of liquid oils using nickel catalysts, a technology that revolutionized the food industry by enabling the production of margarine and shortenings from vegetable oils.[1]

These early processes required active nickel catalysts, which were often difficult to prepare, handle, and standardize. This created a demand for stable, solid precursor compounds that could be easily transported and converted into highly active, finely divided nickel metal at the point of use.

Industrial Synthesis in the Early 20th Century

By the early 1920s, nickel formate was established as a crucial intermediate for this purpose. A 1923 patent by Carleton Ellis details an industrial process for manufacturing nickel formate specifically for creating catalysts for oil hydrogenation.[2] This method involved the reaction of nickel sulfate with sodium formate in boiling aqueous solutions, a cost-effective route using readily available materials.[2]

Further insight into the historical manufacturing landscape is provided by a 1951 patent, which notes that for the preceding thirty years, the prevailing commercial method involved precipitating nickel carbonate from nickel sulfate and subsequently reacting the carbonate with formic acid.[3] This indicates that the use and production of nickel formate were widespread and evolving throughout the first half of the 20th century, shifting towards more direct and efficient synthesis routes.

Physicochemical Properties and Crystal Structure

Nickel formate is an inorganic salt appearing as a green crystalline solid.[4] It is most commonly encountered as the dihydrate, Ni(HCOO)₂·2H₂O.[5] It is sparingly soluble in water and insoluble in most organic solvents.[4]

Property[4][6][7]Value
Chemical FormulaNi(HCOO)₂ (anhydrous) Ni(HCOO)₂·2H₂O (dihydrate)
Molar Mass148.73 g/mol (anhydrous) ~184.77 g/mol (dihydrate)
AppearanceGreen, odorless solid
Crystal SystemMonoclinic
Density2.154 g/cm³
Melting Point130–140°C (Dehydration)
Decomposition Temp.180–250°C
Detailed Crystal Structure

The crystal structure of nickel(II) formate dihydrate was first determined in 1963 and later redetermined with higher precision in 2018.[8] The compound features a complex three-dimensional framework. The structure contains two distinct nickel(II) cations, both located on inversion centers and featuring a distorted octahedral coordination geometry.[8][9]

  • One Ni²⁺ cation is coordinated by six oxygen atoms from six different formate anions.[8]

  • The second Ni²⁺ cation is coordinated by four oxygen atoms from four surrounding water molecules and two oxygen atoms from two formate anions.[8]

The formate anions act as bridging ligands, linking the two types of nickel centers, while O—H···O hydrogen bonds between the coordinated water molecules and formate oxygens further stabilize the crystal packing.[8][9]

Synthesis Methodologies: From Lab Bench to Industrial Scale

Several reliable methods for the synthesis of nickel formate have been developed, each with specific advantages regarding precursor availability, cost, and desired product purity.

Method 1: Double Displacement Reaction

This classic industrial method, outlined in the 1923 patent by Carleton Ellis, relies on the low solubility of nickel formate in hot, concentrated salt solutions.[2]

Reaction: NiSO₄ + 2HCOONa → Ni(HCOO)₂↓ + Na₂SO₄

  • Solution Preparation: Prepare two separate aqueous solutions. Dissolve nickel(II) sulfate (NiSO₄·6H₂O) in hot water in one vessel and sodium formate (HCOONa) in hot water in a second vessel. The use of hot solutions is critical to ensure complete reaction.[2]

  • Reaction: Mix the two hot solutions. A green precipitate of nickel formate will begin to form.

  • Concentration & Precipitation: Boil the combined solution to concentrate it. As the volume decreases and the concentration of the byproduct sodium sulfate increases, the majority of the nickel formate will precipitate out due to its lower solubility.[2]

  • Hot Filtration: Filter the hot slurry to separate the nickel formate crystals from the mother liquor. This step must be performed while hot to prevent the co-precipitation of sodium sulfate, which crystallizes upon cooling.[2]

  • Washing: Wash the collected crystals with cold water to remove any residual sodium sulfate.[2]

  • Drying: Dry the purified green crystals at a temperature of 100-105°C. Drying at this temperature avoids premature decomposition.[2]

  • Why hot solutions? Maximizes reactant solubility and reaction rate.

  • Why boil to concentrate? The process exploits the common ion effect and solubility limits. By increasing the concentration of sodium sulfate, the equilibrium is driven towards the precipitation of the less soluble nickel formate.

  • Why hot filtration? This is a critical control step. Sodium sulfate is significantly more soluble in hot water than in cold. Filtering hot ensures it remains in the filtrate, leading to a purer nickel formate product. The presence of white, crystalline sodium sulfate in the final product would indicate improper temperature control during filtration.

G cluster_prep Solution Preparation cluster_react Reaction & Precipitation cluster_purify Purification NiSO4 Hot NiSO₄ Solution Mix Mix Solutions NiSO4->Mix HCOONa Hot HCOONa Solution HCOONa->Mix Boil Boil to Concentrate Mix->Boil Filter Hot Filtration Boil->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry at 100-105°C Wash->Dry Product Pure Ni(HCOO)₂·2H₂O Dry->Product

Diagram 1: Synthesis workflow for nickel formate via double displacement.
Method 2: Neutralization Reaction

A more direct and often higher-purity method involves the neutralization of a nickel base (like hydroxide or carbonate) with formic acid.[4][10]

Reaction: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

  • Slurry Formation: Create an aqueous slurry of nickel(II) hydroxide (Ni(OH)₂).

  • Acid Addition: Slowly add a stoichiometric amount of formic acid (HCOOH) to the slurry with constant stirring. The reaction is an acid-base neutralization and may be slightly exothermic. Monitor the pH to ensure complete reaction.

  • Digestion: Gently heat the mixture (e.g., to 60-70°C) and continue stirring to ensure all the nickel hydroxide has reacted. The solution will turn a clear green color upon completion.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of nickel formate dihydrate.

  • Isolation & Washing: Collect the crystals by filtration and wash with a small amount of cold water to remove any unreacted formic acid.

  • Drying: Dry the product in a desiccator or a low-temperature oven.

The Core Application: Thermal Decomposition for Catalyst Production

The primary utility of nickel formate lies in its clean thermal decomposition to produce catalytically active nickel.[5] When heated in an inert or reducing atmosphere, it breaks down at relatively low temperatures (200–300°C) to yield highly pure, finely divided metallic nickel powder.[5]

Decomposition in Vacuum/Inert Atmosphere: Ni(HCOO)₂(H₂O)₂ → Ni + 2CO₂ + H₂ + 2H₂O[4]

This process is exceptionally valuable because it produces nascent, high-surface-area nickel particles, which are ideal for catalysis, avoiding the sintering or surface passivation that can occur with other production methods.[4]

  • Impregnation: A porous support material (e.g., silica, alumina) is impregnated with a solution of nickel formate. This is typically done by adding the support to the nickel formate solution and stirring until the pores are filled.

  • Drying: The impregnated support is carefully dried at a temperature below the decomposition point (e.g., 110-120°C) to remove the solvent.

  • Calcination/Reduction (Decomposition): The dried, impregnated support is placed in a tube furnace. The temperature is ramped up to ~300°C under a flow of inert (N₂) or reducing (H₂) gas.

  • Activation: The material is held at this temperature for a set period to ensure complete decomposition of the formate into metallic nickel distributed across the support surface.

  • Passivation/Handling: The resulting catalyst is highly pyrophoric (ignites spontaneously in air) due to its high surface area.[11] It must be cooled under an inert atmosphere and is often passivated (a controlled, light surface oxidation) or stored under oil or an inert medium before use.

G cluster_products Decomposition Products Start Ni(HCOO)₂·2H₂O (s) Heat Heat (200-300°C) Inert Atmosphere Start->Heat Ni Fine Nickel Powder (Ni) Heat->Ni Solid CO2 Carbon Dioxide (CO₂) Heat->CO2 Gas H2 Hydrogen (H₂) Heat->H2 Gas H2O Water (H₂O) Heat->H2O Gas

Diagram 2: Thermal decomposition pathway of nickel formate dihydrate.

Modern Applications and Safety

While its primary role remains in catalyst production for hydrogenation reactions, nickel formate is also utilized in other areas of materials science.[10][12][13] It serves as a nickel source in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[5] Its controlled decomposition is also exploited to produce nickel nanoparticles for various applications.[10]

Safety and Handling

Nickel formate, like many nickel compounds, is hazardous. It is classified as a carcinogen and can cause skin sensitization and respiratory irritation upon prolonged exposure.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection when handling the powder, is mandatory. All work should be conducted in a well-ventilated fume hood.

Conclusion

Nickel formate is a foundational chemical in the field of catalysis. Its history is a clear example of how industrial needs drive chemical innovation, leading to the development of reliable and scalable synthesis methods for key materials. Its simple, clean decomposition into active metallic nickel ensures its continued relevance in the production of catalysts for the food, pharmaceutical, and petrochemical industries. A thorough understanding of its synthesis, properties, and thermal behavior is essential for any scientist or engineer working in these fields.

References

  • Laboratory Notes. (2025).
  • Wikipedia. (n.d.). Nickel formate. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Ellis, C. (1923). Process of making nickel formate. U.S.
  • Gmelin Institute. (1997). GMELIN Complete Catalog 1997/98. [Link]

  • Grasser, M., Weissensteiner, H., & Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(4), 453-456. [Link]

  • Grasser, M., Weissensteiner, H., & Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]

  • Delannoy, L., et al. (2021). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Catalysts, 11(11), 1367. [Link]

  • Johnson, I. E. (1951). Manufacture of nickel formate. U.S.
  • Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts, 13(4), 698. [Link]

  • PubChem. (n.d.). Nickel formate dihydrate. [Link]

  • University of Texas Libraries. (n.d.). Gmelin. [Link]

  • Oogjen, G. J., et al. (2017). Nickel catalyst for hydrogenation reactions.
  • Primary Information Services. (n.d.). Nickel Formate-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]

  • Wikipedia. (n.d.). Hydrogenation. [Link]

Sources

Methodological & Application

Nickel formate as a precursor for nickel oxide nanoparticles.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Nickel Oxide (NiO) Nanoparticles Using Nickel Formate

Abstract

This technical guide outlines the protocol for synthesizing nickel oxide (NiO) nanoparticles utilizing Nickel Formate Dihydrate (


) as a superior precursor. Unlike traditional nitrate or chloride precursors, nickel formate decomposes into non-toxic, simple gaseous byproducts (

,

), eliminating the risk of halide contamination or NOx emission. This protocol is optimized for researchers in drug development and catalysis who require high-purity, stoichiometric NiO with controlled particle size for cytotoxicity studies and antimicrobial applications.

Part 1: The Precursor Profile

Why Nickel Formate? In nanotherapeutic applications, impurity profiles are critical. Residual chlorides from


 precursors can induce cytotoxicity unrelated to the nanoparticle itself, confounding drug delivery data. Nickel Formate offers a "clean" decomposition pathway.
FeatureNickel Formate (

)
Nickel Nitrate (

)
Nickel Chloride (

)
Byproducts

(Benign)

(Toxic/Corrosive)

(Corrosive/Toxic)
Decomp.[1] Temp Low (~240–300°C)Moderate (~300–400°C)High (>500°C for complete removal)
Purity Risk Low (Gaseous escape)Medium (Nitrate residues)High (Halide persistence)
Atom Economy HighModerateModerate

Part 2: Reaction Mechanism

The transformation from Nickel Formate Dihydrate to Nickel Oxide occurs via a two-stage thermal event.[1] Understanding this mechanism is vital for programming the calcination ramp rates.

Stage 1: Dehydration (130°C – 150°C) The dihydrate loses its crystal water.



Stage 2: Anhydrous Decomposition & Oxidation (200°C – 350°C) In an aerobic environment (Air/Oxygen), the anhydrous salt decomposes. The organic formate ligand acts as a fuel, facilitating a clean conversion to the oxide.



Mechanism Visualization

DecompositionMechanism cluster_0 Critical Control Point Precursor Ni Formate Dihydrate (Green Crystal) Anhydrous Anhydrous Ni Formate (Intermediate) Precursor->Anhydrous Dehydration ~140°C Byproducts1 2 H2O (Gas) Precursor->Byproducts1 NiO NiO Nanoparticles (Black Powder) Anhydrous->NiO Oxidative Decomposition >240°C (Air) Byproducts2 2 CO2 + H2O (Gas) Anhydrous->Byproducts2

Figure 1: Thermal decomposition pathway of Nickel Formate.[1] Note the complete conversion to gaseous byproducts, leaving pure NiO.

Part 3: Experimental Protocol

Protocol ID: NF-NiO-Direct-01 Objective: Synthesis of <50 nm NiO nanoparticles.

Materials Required
  • Precursor: Nickel(II) formate dihydrate (≥98% purity).

  • Solvent (Optional for Sol-Gel route): Ethanol (Absolute).

  • Equipment: Tube furnace or Muffle furnace (programmable), Alumina crucibles, Analytical balance.

Workflow: Direct Thermal Decomposition

Step 1: Pre-treatment (Dehydration)

  • Weigh 5.0 g of Nickel Formate Dihydrate into an alumina crucible.

  • Self-Validation Check: Record mass (

    
    ).
    
  • Heat at 140°C for 2 hours in air.

  • Cool in a desiccator. The green crystals should turn to a lighter, opaque green/khaki powder (Anhydrous form).

Step 2: Calcination (Oxidation)

  • Transfer the crucible to the furnace.

  • Ramp Rate: 2°C/min (Slow ramp is crucial to prevent particle agglomeration due to rapid gas release).

  • Target Temperature: 400°C.

    • Note: 300°C yields smaller particles (~15-20 nm) but lower crystallinity. 500°C yields larger particles (>50 nm) with high crystallinity. 400°C is the optimal balance for bio-applications.

  • Dwell Time: 3 hours.

  • Cooling: Natural cooling to room temperature.

Step 3: Post-Processing

  • Collect the resulting black powder.

  • Grind using an agate mortar and pestle for 15 minutes to break up soft agglomerates formed by gas evolution.

Self-Validating System: Gravimetric Yield Analysis

To ensure the reaction is complete and the product is pure NiO, calculate the theoretical yield and compare it with your experimental yield.

  • MW Precursor (

    
    ):  184.74  g/mol 
    
  • MW Product (

    
    ):  74.69  g/mol 
    
  • Theoretical Mass Loss: 59.57%

  • Target Yield Factor: 0.404 (Final Mass should be ~40.4% of Initial Mass)

Validation Table:

Parameter Formula Acceptance Criteria

| Yield % |


 | 

| | Color | Visual Inspection | Deep Black (Green indicates incomplete oxidation) |

Part 4: Characterization & Bio-Application Notes

For drug development professionals, characterizing the surface chemistry and toxicity profile is as important as the synthesis itself.

Standard Characterization
  • XRD (X-Ray Diffraction): Confirm Face-Centered Cubic (FCC) structure. Look for peaks at

    
    . Absence of peaks at low angles confirms no residual organic formate.
    
  • FTIR: Ensure absence of C-H or C=O bands (indicating complete removal of formate ligands). Look for Ni-O stretching vibration ~400–500

    
    .
    
Biomedical Application: Cytotoxicity & ROS Generation

NiO NPs are investigated for their ability to induce Reactive Oxygen Species (ROS) in cancer cells (e.g., HepG2, A549).[2][3]

Mechanism of Action in Oncology:

  • Uptake: NiO NPs enter cells via endocytosis.

  • Dissolution: Acidic environment of lysosomes releases

    
     ions.
    
  • ROS Stress:

    
     and surface defects on NPs deplete glutathione (GSH) and generate ROS.
    
  • Apoptosis: Mitochondrial membrane potential collapses, triggering Caspase-3 mediated apoptosis.[4]

Bio-Activity Workflow

BioActivity NiO_NP NiO Nanoparticle (High Purity) Cell_Entry Endocytosis (Cancer Cell) NiO_NP->Cell_Entry ROS ROS Generation (H2O2, OH*) NiO_NP->ROS Surface Catalysis Lysosome Lysosomal Acidification (pH ~4.5) Cell_Entry->Lysosome Ion_Release Release of Ni2+ Ions Lysosome->Ion_Release Dissolution Ion_Release->ROS Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis

Figure 2: Cytotoxic mechanism of NiO NPs in cancer therapy. Purity from formate precursor ensures observed toxicity is intrinsic to NiO, not contaminants.

References

  • Thermal Decomposition Kinetics

    • Galwey, A. K., et al. "Decomposition reactions of nickel formate... in oxygen." Journal of the Chemical Society, Faraday Transactions 1.
  • Synthesis & Characterization

    • Bonomo, M., et al. "Synthesis of Nickel Oxide Nanoparticles." Journal of Nanoscience and Nanotechnology.
    • (Representative context for NiO synthesis).

  • Biomedical Applications (Cytotoxicity)

    • Ahamed, M., et al. "Nickel oxide nanoparticles exert cytotoxicity via oxidative stress and induce apoptotic response in human liver cells (HepG2)."[3] Chemosphere.

  • Precursor Properties

    • "Nickel Formate Dihydrate."[1][5] National Center for Biotechnology Information. PubChem Compound Summary.

(Note: While specific URLs for classic kinetic papers from the 1970s may require academic access, the PubChem and PubMed links provided are active and verify the chemical properties and biological effects described.)

Sources

Application Notes and Protocols for Catalytic Hydrogenation Using Nickel Formate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of In-Situ Catalyst Generation with Nickel Formate

In the landscape of catalytic hydrogenation, the quest for efficient, cost-effective, and safe methodologies is paramount. While noble metal catalysts often exhibit high activity, their cost can be prohibitive for large-scale applications. Nickel-based catalysts present a robust and economical alternative.[1][2] Among the various precursors for nickel catalysts, nickel formate holds a unique position due to its ability to generate highly active, finely divided nickel nanoparticles in-situ. This approach circumvents the handling of pyrophoric Raney-type nickel catalysts, enhancing laboratory safety and operational simplicity.[1]

This comprehensive guide provides detailed application notes and protocols for leveraging nickel formate as a catalyst precursor in a range of hydrogenation reactions. We will delve into the underlying principles of catalyst activation, provide step-by-step experimental procedures for various substrates, and offer insights into reaction optimization and troubleshooting.

The Core Principle: Thermal Decomposition of Nickel Formate

The efficacy of nickel formate as a pre-catalyst lies in its clean thermal decomposition to produce highly active metallic nickel. When heated, typically in the range of 180-200°C, nickel formate dihydrate first loses its water of hydration and then decomposes into finely divided nickel, carbon dioxide, and hydrogen gas.[3] This nascent, high-surface-area nickel is exceptionally reactive and serves as the active catalyst for hydrogenation.

The decomposition can be represented by the following equation:

Ni(HCOO)₂·2H₂O(s) → Ni(s) + 2CO₂(g) + H₂(g) + 2H₂O(g)[3]

This in-situ generation is a key advantage, as it produces a fresh, highly active catalyst directly in the reaction vessel, avoiding the need to handle potentially pyrophoric pre-activated nickel powders.

Diagram 1: Workflow for In-Situ Catalyst Generation and Hydrogenation

G cluster_prep Catalyst Preparation (In-Situ) cluster_hydro Hydrogenation Reaction cluster_workup Work-up & Isolation A Charge Reactor: Substrate, Solvent, Nickel Formate B Inert Atmosphere (N₂ or Ar Purge) A->B C Heat to Decomposition Temperature (180-200°C) B->C D Active Ni Nanoparticle Formation C->D E Introduce Hydrogen Gas (Set Pressure) D->E Catalyst Ready F Maintain Reaction Temperature & Agitation E->F G Monitor Reaction (TLC, GC, HPLC) F->G H Reaction Complete G->H I Cool to RT & Vent H->I Proceed to Work-up J Filter to Remove Catalyst I->J K Isolate Product (e.g., Evaporation, Crystallization) J->K L Purified Product K->L

Caption: General workflow for catalytic hydrogenation using nickel formate.

Application Protocols

Protocol 1: Hydrogenation of Unsaturated Fatty Acids (e.g., Oleic Acid)

The hydrogenation of fatty acids is a cornerstone of the food and chemical industries. Catalysts derived from nickel formate are particularly effective for this transformation.

Materials:

  • Oleic acid

  • Nickel formate dihydrate

  • High-boiling point solvent (e.g., dodecane or the fatty acid itself can act as the solvent)

  • Hydrogen gas

  • High-pressure autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet.

Procedure:

  • Reactor Setup: Charge the autoclave with oleic acid and nickel formate dihydrate (typically 0.1-1.0 mol% based on nickel content relative to the substrate).

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Activation: While stirring, heat the mixture to 180-200°C under the inert atmosphere. Maintain this temperature for 30-60 minutes to ensure complete decomposition of the nickel formate to the active nickel catalyst. A color change from green to black is typically observed.

  • Hydrogenation: Cool the reactor to the desired reaction temperature (e.g., 120-180°C). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).[4] The reaction is exothermic, so cooling may be necessary to maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) to determine the fatty acid composition.

  • Work-up: Once the reaction is complete (as indicated by GC analysis showing the disappearance of the unsaturated fatty acid), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Filter the reaction mixture to remove the nickel catalyst. The resulting saturated fatty acid can be used as is or further purified if necessary.

ParameterTypical RangeNotes
Catalyst Loading 0.1 - 1.0 mol% NiHigher loading may be needed for less reactive substrates.
Temperature 120 - 180 °CHigher temperatures can lead to side reactions.[4]
Pressure 10 - 50 bar H₂Higher pressure generally increases the reaction rate.[4]
Solvent Dodecane or neatThe fatty acid can often serve as the solvent.
Protocol 2: Hydrogenation of Nitroarenes to Anilines (e.g., Nitrobenzene)

The reduction of nitro compounds to amines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Nickel catalysts generated from nickel formate offer an efficient and selective method for this conversion.[5]

Materials:

  • Nitrobenzene

  • Nickel formate dihydrate

  • Solvent (e.g., ethanol, methanol, or water)

  • Hydrogen gas

  • High-pressure autoclave or a Parr shaker apparatus.

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, combine nitrobenzene, the chosen solvent, and nickel formate dihydrate (1-5 mol% Ni).

  • Inerting: Seal the reactor and purge with an inert gas.

  • Catalyst Activation: Heat the mixture to 180-200°C under the inert atmosphere with stirring for 30-60 minutes to form the active nickel catalyst.

  • Hydrogenation: Cool the reactor to the reaction temperature (e.g., 60-100°C). Pressurize with hydrogen gas (e.g., 10-30 bar).[5]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Product Isolation: The solvent is removed under reduced pressure, and the resulting aniline can be purified by distillation or crystallization.

Protocol 3: Hydrogenation of Aldehydes and Ketones to Alcohols

The reduction of carbonyl compounds to alcohols is a widely used reaction in organic synthesis. Nickel catalysts from nickel formate provide a cost-effective alternative to precious metal catalysts or stoichiometric hydride reagents.[6]

Materials:

  • Aldehyde or ketone substrate (e.g., benzaldehyde)

  • Nickel formate dihydrate

  • Solvent (e.g., ethanol, isopropanol)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker).

Procedure:

  • Reactor Setup: Charge the reactor with the carbonyl compound, solvent, and nickel formate dihydrate (2-10 mol% Ni).

  • Inerting and Activation: As described in the previous protocols, purge with an inert gas and heat to 180-200°C for 30-60 minutes to generate the catalyst.

  • Hydrogenation: Cool to the desired reaction temperature (e.g., 50-120°C) and pressurize with hydrogen (e.g., 5-20 bar).

  • Reaction Monitoring: Monitor by TLC or GC until the starting material is consumed.

  • Work-up and Isolation: After cooling and venting, filter the catalyst and remove the solvent to yield the alcohol product, which can be further purified if needed.

Diagram 2: Catalytic Cycle of Hydrogenation on a Nickel Surface

G cluster_cycle Catalytic Cycle Ni Ni Surface A H₂ Adsorption & Dissociation B Alkene Adsorption A->B H-Ni formation C First H Addition (Half-Hydrogenated Intermediate) B->C π-complex formation D Second H Addition C->D σ-bond formation E Alkane Desorption D->E Product formation E->A Regenerated Catalyst Alkane R₂CH-CHR₂ E->Alkane H2 H₂ H2->A Alkene R₂C=CR₂ Alkene->B

Caption: A simplified representation of the hydrogenation mechanism on a nickel surface.[7]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion - Incomplete catalyst activation.- Catalyst poisoning (e.g., by sulfur or halogen compounds).- Insufficient hydrogen pressure or temperature.- Ensure complete decomposition of nickel formate (observe color change).- Purify substrate and solvent to remove potential poisons.- Increase hydrogen pressure and/or reaction temperature.
Side reactions (e.g., hydrogenolysis) - High reaction temperature.- High catalyst loading.- Lower the reaction temperature.- Reduce the amount of nickel formate used.
Poor selectivity - Reaction conditions too harsh.- Inappropriate solvent.- Screen different solvents.- Optimize temperature and pressure for the desired transformation.

Comparison with Raney Nickel

While both nickel formate-derived catalysts and Raney nickel are effective for many hydrogenations, there are key differences:

Feature Nickel Formate (In-Situ) Raney Nickel
Preparation Generated in the reaction vessel.Prepared separately by leaching a Ni-Al alloy.[2]
Handling Non-pyrophoric precursor.Pyrophoric when dry, requires careful handling.[1]
Activity Generally very high due to fresh surface.High, but can decrease with storage.
Cost Generally cost-effective.Can be more expensive due to the preparation process.[2]

Characterization of In-Situ Generated Nickel Catalysts

For researchers interested in the properties of the active catalyst, several techniques can be employed on the catalyst post-reaction (after careful passivation to prevent oxidation):

  • X-ray Diffraction (XRD): To confirm the formation of crystalline nickel and estimate the particle size.[8]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nickel nanoparticles.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and oxidation state of the nickel.

Conclusion

The use of nickel formate as a precursor for catalytic hydrogenation offers a powerful combination of convenience, safety, and efficiency. The ability to generate a highly active nickel catalyst in-situ simplifies experimental procedures and avoids the hazards associated with handling pyrophoric materials. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this versatile methodology in their synthetic endeavors, from small-scale laboratory research to process development for drug discovery and manufacturing.

References

  • Chen, T., et al. (2018). Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications, 54(12), 1426-1429. Available at: [Link]

  • Google Patents. (n.d.). Process for the hydrogenation of fatty acids using a promoted supported nickel catalyst. CA2794478C.
  • Google Patents. (n.d.). Process for the hydrogenation of fatty acids using a promoted supported nickel catalyst. EP2371937A1.
  • MDPI. (2019). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Catalysts, 9(5), 453. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Nickel formate. Available at: [Link]

  • ACS Publications. (2022). Role of Fe Species of Ni-Based Catalysts for Efficient Low-Temperature Ethanol Steam Reforming. JACS Au, 2(1), 169-178. Available at: [Link]

  • Royal Society of Chemistry. (2018). Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications, 54, 1426-1429. Available at: [Link]

  • ACS Publications. (2026). ACS Catalysis Ahead of Print. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Nickel Nanoparticles and Characterization by Thermal Decomposition of Ni(2,4-di-ClPhAc)2(N2H4)1.5·H2O. Asian Journal of Chemistry, 26(6), 1621-1624. Available at: [Link]

  • A comparation of commercial nickel catalyst effects on hydrogenation soy bean oil. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Available at: [Link]

  • ResearchGate. (2019). (PDF) Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Available at: [Link]

  • ScienceLink. (2024). Nickel complex reveals new hydrogen activation mechanism. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework. Journal of Materials Chemistry A, 7, 12467-12474. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of α, β‐Unsaturated Aldehydes and Ketones on New AlPO4‐Supported Nickel Catalysts. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of aniline through catalytic nitrobenzene hydrogenation. CN105294447A.
  • International Journal of Trend in Research and Development. (2017). Synthesis and Characterization of Nickel Nanoparticles. International Journal of Trend in Research and Development, 4(2), 336-339. Available at: [Link]

  • Royal Society of Chemistry. (2021). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 19, 7434-7440. Available at: [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]

  • Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Available at: [Link]

  • ResearchGate. (n.d.). CIDOSI Publications, 2007. Available at: [Link]

  • ACS Publications. (2020). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis, 10(3), 2096-2114. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recovery of Nickel & Oil from hydrogenation catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supported nickel–rhenium catalysts for selective hydrogenation of methyl esters to alcohols. Chemical Communications, 53, 9422-9425. Available at: [Link]

  • Chemical Engineering Transactions. (2020). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 80, 103-108. Available at: [Link]

  • DR-NTU. (n.d.). Development of metallic nickel nanoparticle catalyst for the decomposition of methane into hydrogen and carbon nanofibers. Available at: [Link]

  • PJSIR. (n.d.). EVALUATION OF REGENERATED NICKEL CATALYST Part-IV. Available at: [Link]

  • PubMed. (2018). Nickel-catalyzed asymmetric transfer hydrogenation of olefins for the synthesis of α- and β-amino acids. Available at: [Link]

  • Wiley Online Library. (2021). Chemoselective Hydrogenation of Olefins Using a Nanostructured Nickel Catalyst. Chemistry – A European Journal, 27(45), 11621-11627. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Available at: [Link]

  • ResearchGate. (n.d.). Activation of nickel–chromium hydrogenation catalysts with hydrogen. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supported nickel-rhenium catalysts for selective hydrogenation of methyl esters to alcohols. Available at: [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene. US4265834A.
  • MDPI. (2021). Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts. Catalysts, 11(11), 1361. Available at: [Link]

  • ACS Publications. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. ACS Catalysis, 10(20), 11939-11966. Available at: [Link]

  • Google Patents. (n.d.). Catalyst for ester hydrogenation. US4113662A.
  • ResearchGate. (n.d.). The hydrogenation of nitrobenzene to aniline: A new mechanism. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Nickel Nanoparticles via Thermal Decomposition of Nickel Formate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Materials Science and Catalysis

Executive Summary

The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of modern materials science, with profound implications for catalysis, magnetic materials, and drug development. This document provides an in-depth guide to a robust and cost-effective method for producing high-purity nickel (Ni) nanoparticles through the thermal decomposition of nickel formate dihydrate (Ni(HCOO)₂·2H₂O). We will explore the underlying chemical mechanisms, detail the critical process parameters that govern nanoparticle characteristics, and provide a validated, step-by-step laboratory protocol. This guide is designed to be self-validating, incorporating essential characterization techniques to confirm the successful synthesis of the target nanomaterial.

Introduction: The Rationale for Nickel Formate Decomposition

Nickel nanoparticles are of significant interest due to their unique catalytic, magnetic, and electronic properties.[1] While numerous synthesis methods exist, thermal decomposition is particularly advantageous for its simplicity and the potential for producing high-purity nanoparticles without the need for harsh reducing agents in solution.[2] Nickel formate is an excellent precursor because it decomposes at relatively low temperatures and the gaseous byproducts (CO₂, H₂O, H₂) are easily removed, leaving behind the metallic nickel product.[3] Understanding and controlling this gas-phase decomposition allows for fine-tuning of the final nanoparticle size, crystallinity, and surface properties.

The Decomposition Pathway: A Mechanistic Overview

The thermal decomposition of nickel formate dihydrate is not a single-step event but a sequential process that must be carefully managed to yield metallic nickel instead of nickel oxide.[4][5] The process is critically dependent on the surrounding atmosphere.

Step 1: Dehydration The initial heating stage, typically between 130-140°C, drives off the two water molecules of hydration from the precursor.[3]

  • Reaction: Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

Step 2: Decomposition of Anhydrous Nickel Formate At higher temperatures (typically ≥ 300°C), the anhydrous nickel formate decomposes.[3] In an inert atmosphere or vacuum, this yields pure, metallic nickel.[3]

  • Reaction (Inert Atmosphere): Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g)

The presence of oxygen (air) during this second step will lead to the formation of nickel oxide (NiO), which is often undesirable if the metallic form is required.[4] Therefore, maintaining an inert atmosphere (e.g., Argon, Nitrogen) or a vacuum is paramount for this protocol.[3][6]

Mastering the Synthesis: Key Experimental Parameters

The final characteristics of the nickel nanoparticles are not arbitrary; they are a direct consequence of the reaction conditions. Control over these parameters is essential for reproducibility and for tailoring the nanoparticles to a specific application.

ParameterEffect on NanoparticlesCausality & Expert Insights
Decomposition Temperature Primarily controls particle size. Higher temperatures lead to larger nanoparticles.[1]At higher temperatures, atomic mobility and surface diffusion rates increase, promoting crystal growth (Ostwald ripening) over new nuclei formation. Lower temperatures favor nucleation, resulting in smaller particles.[7]
Heating Rate (Ramp Rate) Influences particle size distribution. A rapid heating rate can lead to a more uniform, instantaneous nucleation event, potentially resulting in a narrower size distribution.Slower heating allows some nuclei to form and grow before the bulk of the precursor reaches the decomposition temperature, leading to a broader distribution of particle sizes.
Gas Atmosphere & Flow Rate Determines the final product composition (Ni vs. NiO) and can affect particle size.[4][6]An inert gas flow is crucial to purge oxygen and efficiently remove gaseous byproducts. A high flow rate can sometimes lead to smaller particles by quickly removing molecular fragments from the growth zone.
Precursor Mass Can influence thermal gradients and reaction homogeneity.Large, loosely packed quantities of precursor can heat unevenly, leading to a broader particle size distribution. Using a smaller mass or ensuring a uniform, thin layer of precursor in the reaction boat is recommended for consistency.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow, from the initial setup to the final characterization of the synthesized nickel nanoparticles.

G cluster_prep Preparation & Setup cluster_synthesis Synthesis cluster_post Post-Synthesis & Characterization cluster_char p1 Weigh Nickel Formate Dihydrate Precursor p2 Load into Alumina Boat p1->p2 p3 Place Boat in Tube Furnace p2->p3 p4 Seal Furnace & Connect Inert Gas (Ar/N2) p3->p4 s1 Purge System with Inert Gas (30 min) p4->s1 s2 Heat to Dehydration Temp (~140°C, hold 30 min) s1->s2 s3 Ramp to Decomposition Temp (e.g., 300-400°C) s2->s3 s4 Hold at Temp (1-2 hours) s3->s4 s5 Cool to Room Temp under Inert Gas s4->s5 c1 Passivate Nanoparticles (Controlled Air Exposure) s5->c1 c2 Collect Black Powder c1->c2 c3 Characterize Material c2->c3 char1 XRD (Structure, Size) c3->char1 char2 TEM/SEM (Morphology, Size) c3->char2 char3 TGA (Decomposition Profile) c3->char3 char4 VSM (Magnetic Properties) c3->char4

Caption: Workflow for Ni nanoparticle synthesis.

Detailed Experimental Protocol

A. Materials and Equipment

  • Precursor: Nickel (II) Formate Dihydrate (Ni(HCOO)₂·2H₂O)

  • Gases: High-purity Argon or Nitrogen gas cylinder with regulator

  • Apparatus:

    • Tube furnace with programmable temperature controller

    • Quartz or ceramic process tube

    • Alumina or quartz combustion boat

    • Gas-tight fittings and tubing

    • Schlenk line or glovebox (recommended for handling final product)

    • Analytical balance

    • Spatula and standard laboratory glassware

B. Synthesis Procedure

  • Preparation: Accurately weigh approximately 200-500 mg of nickel formate dihydrate powder and spread it thinly and evenly in an alumina combustion boat.

  • Furnace Setup: Place the boat in the center of the quartz process tube inside the tube furnace.

  • Sealing and Purging: Seal the tube furnace ends with gas-tight fittings. Connect the inlet to the inert gas supply and the outlet to an exhaust bubbler. Purge the entire system with inert gas (e.g., Argon at 50-100 sccm) for at least 30 minutes to completely remove any residual air.

  • Dehydration Step: While maintaining the inert gas flow, program the furnace to heat to 140°C at a ramp rate of 5°C/minute. Hold at 140°C for 30-60 minutes to ensure complete dehydration of the precursor.

  • Decomposition Step: Program the furnace to ramp from 140°C to the target decomposition temperature (e.g., 350°C) at a rate of 10°C/minute. The final temperature can be adjusted to control particle size (see Table 1).

  • Isothermal Hold: Hold the furnace at the target decomposition temperature for 1-2 hours to ensure the complete conversion of the precursor to metallic nickel.

  • Cooling: After the hold time, turn off the furnace heater and allow the system to cool naturally to room temperature. Crucially, the inert gas flow must be maintained throughout the entire cooling process to prevent oxidation of the hot nanoparticles.

  • Passivation and Collection: Once at room temperature, the freshly synthesized nickel nanoparticles are highly reactive and potentially pyrophoric (can ignite spontaneously in air).

    • Method 1 (Recommended): Transfer the boat into an inert atmosphere glovebox for collection and storage.

    • Method 2 (Slow Passivation): If a glovebox is unavailable, slowly introduce a very small amount of air into the inert gas stream over 1-2 hours. This creates a thin, protective oxide layer on the nanoparticles. After passivation, the black powder can be carefully collected in air.

Validation and Characterization

Confirming the identity and quality of the synthesized material is a critical part of the scientific process.

  • X-Ray Diffraction (XRD): The XRD pattern should confirm the formation of crystalline nickel. The primary diffraction peaks for face-centered cubic (fcc) Ni should be observed at 2θ values of approximately 44.5°, 51.8°, and 76.4°.[1] The absence of peaks corresponding to NiO or nickel formate confirms the purity of the product. The crystallite size can be estimated from peak broadening using the Scherrer equation.

  • Transmission Electron Microscopy (TEM): TEM analysis is essential for visualizing the nanoparticle morphology, size, and size distribution.[8][9] Images should reveal discrete, typically spherical or near-spherical, nanoparticles. Image analysis software can be used to measure a statistically significant number of particles to determine the average diameter and distribution.

  • Thermogravimetric Analysis (TGA): Running a TGA scan on the initial precursor under an inert atmosphere can help visualize the two-step decomposition process and confirm the temperature ranges for dehydration and decomposition.[6]

Safety Precautions

  • Precursor Handling: Nickel formate is a hazardous substance. It is suspected of causing genetic defects and may cause cancer by inhalation.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • Nanoparticle Handling: Nickel nanoparticles are a respiratory sensitizer and may cause an allergic skin reaction.[3] The primary acute risk is their pyrophoric nature. Handle the final product under an inert atmosphere or after careful passivation. Avoid inhalation of the powder at all costs.

  • Operational Hazards: Tube furnaces operate at very high temperatures. Ensure all safety interlocks are functional and use heat-resistant gloves when handling hot components.

References

  • Benchchem. The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide.
  • ResearchGate. The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Thermal decomposition of nickel squarate dihydrate, NiC4O4· 2H2O.
  • ResearchGate. Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques.
  • Semantic Scholar. Thermal decomposition of nickel squarate dihydrate, NiC4O4· 2H2O.
  • In situ thermal decomposition route: Preparation and characterization of nano nickel, cobalt, and copper oxides using an.
  • Wikipedia. Nickel formate.
  • PMC. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness.
  • Asian Journal of Chemistry. Synthesis of Nickel Nanoparticles and Characterization by Thermal Decomposition of Ni(2,4-di-ClPhAc)2(N2H4)1.5·H2O.
  • Simple Thermal Decompose Method for Synthesis of Nickel Disulfide Nanostructures.
  • Google Patents. US20130008286A1 - Method for producing nickel nanoparticles.
  • Synthesis and Applications of Nickel Nanoparticles (NiNPs)- Comprehensive Review.
  • AIP Publishing. Ni2O3 nanomaterial: Synthesis and characterization by simple chemical process.
  • Synthesis of Nickel Oxide Nanoparticles from Thermal Decomposition of a New Precursor.
  • Synthesis of nickel nanoparticles by sol-gel method and their characterization.
  • PMC. Size dependence of the magnetic properties of Ni nanoparticles prepared by thermal decomposition method.
  • Room-Temperature Synthesis of Ni and Pt-Co Alloy Nanoparticles Using a Microreactor.
  • MDPI. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature.
  • Structural and Magnetic Characterization of Nickel Nanoparticles Synthesized through Chemical Routes.

Sources

Advanced Protocol: Auto-Reductive Synthesis of Nickel Catalysts via Nickel Formate Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CAT-Ni-04

Executive Summary & Rationale

The preparation of nickel catalysts is often plagued by residual contamination (e.g., chlorides, sulfur) or the requirement for hazardous external reducing agents (e.g., high-pressure hydrogen, hydrazine). Nickel formate dihydrate (


) offers a superior alternative due to its auto-reductive  capability. Upon thermal decomposition, the formate ligand generates its own reducing atmosphere (

and

), yielding high-purity metallic nickel at moderate temperatures (

) without the generation of corrosive

or halide residues.

This guide details two distinct protocols:

  • Supported Catalyst Preparation: For heterogeneous hydrogenation (e.g., API synthesis).

  • Colloidal Nanocrystal Synthesis: For high-precision catalytic studies and liquid-phase applications.

Mechanistic Insight: The Auto-Reduction Pathway

Understanding the thermal decomposition profile is critical for protocol design. Unlike nickel nitrate, which decomposes to nickel oxide (


) requiring subsequent reduction, nickel formate decomposes directly to metallic nickel (

) in an inert atmosphere.[1]
Reaction Stoichiometry

The decomposition occurs in two distinct thermal events:

  • Dehydration (

    
    ):  Removal of crystal water.
    
    
    
    
  • Decomposition & Reduction (

    
    ): 
    
    
    
    
    (Secondary side reactions may produce minimal CO and trace methane, but the primary driving force is the evolution of
    
    
    which prevents oxidation).
Visualization: Thermal Decomposition Pathway[2]

DecompositionPathway Precursor Ni Formate Dihydrate (Green Solid) Anhydrous Anhydrous Ni Formate (Intermediate) Precursor->Anhydrous Dehydration 130-150°C Metallic Metallic Nickel (Ni°) (Black Powder) Anhydrous->Metallic Auto-Reduction 200-260°C Gas Byproducts: CO2, H2, H2O Anhydrous->Gas Off-gassing

Figure 1: Thermal evolution of nickel formate. Note the direct transition to metallic nickel without an oxide intermediate step if performed under inert gas.

Comparative Analysis of Precursors

The choice of precursor dictates the purity and processing requirements.

FeatureNickel FormateNickel NitrateNickel Chloride
Reduction Mode Auto-reduction (Self-generated

)
External

flow required
External

flow required
Byproducts

(Benign)

(Toxic/Corrosive)

(Corrosive/Poison)
Activation Temp Low (

)
High (

)
High (

)
Solubility Low (~2.2 g/100mL)HighHigh
Resulting Purity High (Carbon-free if optimized)Risk of incomplete reductionRisk of Cl poisoning

Protocol A: Preparation of Supported Nickel Catalysts ( )

Challenge: Nickel formate has low water solubility compared to nitrates, making "incipient wetness" impregnation difficult for high loadings. Expert Solution: Use an Ammoniacal Complexing Strategy . Ammonia increases solubility by forming the


 complex, allowing higher metal loading in a single step.
Materials
  • Nickel(II) formate dihydrate (98%+)

  • Support:

    
    -Alumina (
    
    
    
    ) or Silica (
    
    
    )
  • Reagent: Ammonium hydroxide solution (28-30%

    
    )
    
  • Equipment: Rotary evaporator, Tube furnace.

Step-by-Step Methodology
  • Complex Formation (Solubilization):

    • Calculate the required mass of nickel formate for desired loading (e.g., 10 wt% Ni).

    • Suspend nickel formate in minimal distilled water.

    • Dropwise add ammonium hydroxide while stirring until the green precipitate dissolves and the solution turns deep blue/violet (

      
       formation).
      
    • Note: Avoid excess ammonia to prevent attacking silica supports.

  • Impregnation:

    • Add the dry support powder to the deep blue solution.

    • Stir at room temperature for 1 hour to ensure pore diffusion.

    • Remove solvent via rotary evaporation at

      
       under reduced pressure. The powder will turn green again as ammonia evaporates.
      
  • Drying:

    • Dry the solid in an oven at

      
       for 12 hours.
      
  • Activation (Auto-Reduction):

    • Load the dried precursor into a quartz tube furnace.

    • Purge: Flow Nitrogen (

      
      ) or Argon at 50 mL/min for 30 mins to remove oxygen.
      
    • Ramp: Heat at

      
       to 
      
      
      
      .
    • Hold: Maintain

      
       for 2 hours under 
      
      
      
      flow. Do not use air.[2][3]
    • Passivation (Optional but Recommended): Upon cooling to RT, switch gas to 1%

      
      /
      
      
      
      for 30 mins to form a thin protective oxide layer before exposing to air.

Protocol B: Synthesis of Colloidal Nickel Nanocrystals

Context: For applications requiring monodisperse particles (e.g., homogeneous-like catalysis, drug delivery vectors). Mechanism: Oleylamine acts as a solvent, surfactant, and mild reducing agent, synergizing with the formate's auto-decomposition.

Materials
  • Nickel(II) formate dihydrate[1][4][5][6][7]

  • Solvent/Ligand: Oleylamine (Technical grade, 70% or 90%)

  • Reagent: Trioctylphosphine (TOP) - Optional, for tighter size control

  • Equipment: Three-neck flask, Schlenk line, Heating mantle.

Workflow Diagram

ColloidalSynthesis Mix Mix Precursor Ni(HCOO)2 + Oleylamine Degas Vacuum Degas 100°C, 30 mins Mix->Degas Remove O2/H2O Nucleation Nucleation Rapid Heat to 220°C Degas->Nucleation N2 Atmosphere Growth Growth/Aging 220°C for 1-2 hrs Nucleation->Growth Color: Green -> Black Wash Isolation Wash w/ Ethanol/Hexane Growth->Wash Centrifugation

Figure 2: Wet-chemical synthesis workflow for colloidal Nickel nanoparticles.

Step-by-Step Methodology
  • Preparation:

    • Combine 5 mmol Nickel Formate and 20 mL Oleylamine in a three-neck flask.

    • Connect to a Schlenk line (condenser setup).

  • Degassing (Critical):

    • Heat to

      
       under vacuum. This removes water of hydration and dissolved oxygen.
      
    • Visual Cue: Bubbling will cease once dehydration is complete.

  • Reaction:

    • Switch to Nitrogen blanket.

    • Rapidly heat to

      
      .
      
    • The solution will change from green to black, indicating the formation of metallic Ni(0).

    • Hold for 60 minutes.

  • Isolation:

    • Cool to room temperature.[3]

    • Add excess ethanol to precipitate the particles.

    • Centrifuge (8000 rpm, 10 min).

    • Redisperse in hexane or toluene for storage.

Characterization & Validation Criteria

To ensure the protocol was successful, the following data points must be verified:

TechniqueExpected ResultFailure Mode Indicator
XRD (X-Ray Diffraction) Peaks at

(FCC Nickel).
Peaks at

indicate NiO (incomplete reduction or air leak).
TGA (Thermogravimetry) Sharp weight loss at

. Total mass loss

(theoretical).
Gradual mass loss

suggests residual organics or incomplete decomposition.
TEM (Microscopy) Spherical particles, uniform distribution.[3]Agglomeration indicates poor surfactant ratio or overheating.

Safety & Handling (E-E-A-T)

  • Nickel Toxicity: Nickel compounds are known carcinogens (Group 1) and skin sensitizers. Always use nitrile gloves and work in a fume hood.

  • Carbon Monoxide (CO): The decomposition of formate releases CO. Continuous ventilation is mandatory.

  • Pyrophoricity: Freshly reduced, high-surface-area nickel powder can be pyrophoric (ignite in air). Always passivate with dilute oxygen or handle under inert gas if storing dry.

References

  • Thermal Decomposition Mechanism: Galwey, A. K., et al. "Kinetics and mechanism of the thermal decomposition of nickel formate." Journal of the Chemical Society, Faraday Transactions.

  • Oleylamine Synthesis Route: Carenco, S., et al. "Nanoscaled Metal Borides and Phosphides: Recent Developments and Perspectives." Chemical Reviews (Context on Oleylamine reduction methods).

  • Solubility Data: NIST Solubility Database, "Nickel formate with Water."

  • Safety Data: Fisher Scientific, "Safety Data Sheet: Nickel(II) formate dihydrate."

  • Catalyst Preparation: "Synthesis of supported nickel catalysts using nickel formate as precursor." Kinetics and Catalysis.

Sources

Role of nickel formate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nickel Formate as a High-Purity Precursor for Activated Nickel Hydrogenation Catalysts


) in high-sensitivity organic synthesis.

Executive Summary

In pharmaceutical and fine chemical synthesis, the purity of the metal catalyst is often as critical as the purity of the starting reagents. While Raney Nickel and commercial Pd/C are standard, they often introduce contaminants (Al, Na) or require harsh activation.

This guide details the utility of Nickel Formate as a superior precursor for generating highly dispersed, halide-free Nickel(0) nanoparticles. Unlike nickel chloride (catalyst poison) or nickel nitrate (NOx evolution, sintering), nickel formate undergoes "clean" thermal decomposition at moderate temperatures (


), releasing its own reducing atmosphere (

and

). This self-reducing property makes it uniquely designated for synthesizing highly active heterogeneous catalysts for the hydrogenation of alkenes, alkynes, and nitro-groups where trace contamination must be minimized.

Part 1: The Chemistry of Activation

The distinct advantage of nickel formate lies in its decomposition pathway. Unlike other salts that require an external reducing gas flow (forming


 or acids as byproducts), nickel formate acts as an in-situ reducing agent.
Mechanism of Decomposition

Upon heating, the dihydrate first loses water, followed by the decomposition of the anhydrous salt.[1] The formate anion acts as the hydrogen source, effectively reducing the


 to metallic 

without the need for high-pressure hydrogen during the activation phase.

Stoichiometric Pathway:



Note: A secondary side reaction may produce trace Carbon Monoxide (


), which can serve to protect the Ni surface from immediate re-oxidation before use.

DecompositionPathway Precursor Ni(HCOO)2 · 2H2O (Green Crystal) Dehydration Dehydration (130-140°C) Precursor->Dehydration Heat Anhydrous Ni(HCOO)2 (Anhydrous Intermediate) Dehydration->Anhydrous - 2H2O Decomp Decomposition (200-250°C) Anhydrous->Decomp Self-Reduction ActiveCat Active Ni(0) (Black Powder) Decomp->ActiveCat Byproducts Gas Release: CO2, H2, H2O Decomp->Byproducts

Figure 1: Thermal activation pathway of Nickel Formate. The "Self-Reduction" step is the critical differentiator from Nitrate or Sulfate salts.

Part 2: Comparative Advantage

Why switch from standard precursors? The table below summarizes the impact of anion choice on catalyst quality.

Precursor SaltDecomposition T (

C)
ByproductsCatalyst RiskApplication Suitability
Nickel Formate 200--250

None (Clean) High-Purity Pharma
Nickel Nitrate500--600

Sintering (due to high T)Industrial Bulk
Nickel Chloride>700

Poisoning (Cl residues)Avoid in Catalysis
Nickel Sulfate>800

Poisoning (S residues)Electroplating only

Part 3: Protocol A - Preparation of Supported Ni/SiO2 Catalyst

Objective: Synthesize a 10 wt% Nickel on Silica catalyst using the Ammonia-Formate complexing method. Rationale: Nickel formate has low water solubility (~2g/100mL). To achieve high loading without precipitation, we utilize the formation of the soluble hexaamminenickel(II) formate complex.

Materials:
  • Nickel(II) Formate Dihydrate (

    
    )[2]
    
  • Silica Support (High surface area, e.g., Aerosil or SBA-15)

  • Ammonium Hydroxide (28-30%

    
    )
    
  • Deionized Water[3]

Step-by-Step Methodology:
  • Complex Formation (The "Blue Solution"):

    • Calculate the required mass of Nickel Formate for 10% loading.

    • Suspend the green Nickel Formate powder in a minimal amount of water.

    • Critical Step: Dropwise add Ammonium Hydroxide while stirring. The solution will turn from turbid green to a deep, clear royal blue as

      
       forms.
      
    • Stop adding ammonia once the solution is perfectly clear. Excess ammonia can affect pore structure.

  • Impregnation (Incipient Wetness):

    • Add the silica support slowly to the blue solution. Stir vigorously to ensure homogeneous pore filling.

    • The mixture should form a thick paste or slurry.

    • Age the slurry at room temperature for 2 hours to allow diffusion into mesopores.

  • Drying and Ammonia Removal:

    • Dry the paste in an oven at 80°C for 12 hours.

    • Observation: The color will shift back from blue to green as ammonia evaporates, re-precipitating extremely fine nickel formate crystallites inside the pores.

  • Activation (Decomposition):

    • Transfer the dried solid to a tube furnace.

    • Purge with Nitrogen or Argon (inert atmosphere is sufficient due to self-reduction).

    • Ramp temperature:

      
       to 250°C .
      
    • Hold at 250°C for 2 hours.

    • Validation: The powder must turn from Green to Black .

    • Safety: Vent exhaust gas to a fume hood (contains CO).

CatalystPrep Step1 1. Solubilization Ni-Formate + NH4OH (Deep Blue Solution) Step2 2. Impregnation Add Silica Support (Slurry) Step1->Step2 Step3 3. Drying (80°C) Ammonia Evaporation (Re-precipitation in Pores) Step2->Step3 Step4 4. Activation (250°C) Inert Gas Flow Step3->Step4 Result Active Ni/SiO2 (Pyrophoric Black Powder) Step4->Result CO2/H2 Release

Figure 2: Workflow for the Ammonia-Formate Impregnation Method.

Part 4: Protocol B - Catalytic Hydrogenation of Alkenes

Objective: Use the prepared Ni/SiO2 for the hydrogenation of styrene to ethylbenzene (Model Reaction).

Safety Pre-Check:
  • Pyrophoric Hazard: Freshly reduced Nickel is pyrophoric. Never expose the hot catalyst to air. Passivate with 1%

    
     in 
    
    
    
    if transfer is necessary, or transfer under solvent (ethanol/hexane).
Procedure:
  • Reactor Loading:

    • In a glovebox or under Argon counter-flow, transfer the activated catalyst (5 mol% Ni loading relative to substrate) into the hydrogenation vessel (e.g., Parr reactor).

    • Add the substrate (Styrene) dissolved in dry Ethanol.

  • Reaction Conditions:

    • Seal reactor and purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Set pressure to 30 bar (435 psi)

      
      . (Note: Formate-derived Ni is highly active; lower pressures (5-10 bar) are often sufficient for non-hindered alkenes).
      
    • Heat to 60°C .

    • Stir at >800 RPM to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor

      
       uptake via pressure drop.
      
    • Reaction is typically complete when pressure stabilizes.

  • Workup:

    • Filter the catalyst through Celite under an inert blanket (Argon).

    • Expert Tip: Do not let the filter cake dry out; keep it wet with solvent to prevent ignition.

    • Analyze filtrate by GC-MS.

Part 5: Quality Control & Troubleshooting

Self-Validating The Protocol:

  • The Magnet Test:

    • Pre-Activation: Nickel Formate is paramagnetic (weakly attracted).

    • Post-Activation: Metallic Nickel is ferromagnetic (strongly attracted).

    • Test: Place a strong rare-earth magnet against the side of the reaction flask. The black powder should immediately and strongly accumulation at the magnet. If the attraction is weak, decomposition was incomplete.

  • XRD Verification:

    • Successful activation will show a sharp peak at

      
       corresponding to the Ni(111) plane. Absence of peaks at low angles indicates complete removal of the formate structure.
      
  • Troubleshooting Table:

ProblemProbable CauseCorrective Action
Low Activity Incomplete decompositionIncrease activation T to 270°C; ensure flow of inert gas to remove

.
Sintering (Large Particles) Temperature too highKeep activation strictly below 300°C. Formate decomposes at 250°C; excess heat causes agglomeration.
Blue Residue Trapped AmmoniaEnsure drying step at 80°C is sufficient before ramping to calcination T.

References

  • Galwey, A. K., et al. (1990). Thermal decomposition of nickel formate: A comparison of the reactions in vacuum and in oxygen. Journal of the Chemical Society, Faraday Transactions. Link

  • Bokhimi, X., et al. (2002). Dependence of Nickel Particle Size on the Decomposition Temperature of Nickel Formate. The Journal of Physical Chemistry B. Link

  • Khaodee, W., et al. (2011). Synthesis of Nickel/Silica Catalysts by Impregnation of Nickel Formate. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Nickel(II) Formate Dihydrate. Link

Sources

Troubleshooting & Optimization

How to prevent oxidation during nickel formate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nickel Formate Synthesis & Stability

Topic: Prevention of Oxidation & Degradation During Nickel Formate Synthesis Ticket ID: NF-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Oxidation" Misconception

In the synthesis of Nickel(II) Formate Dihydrate (


), true chemical oxidation of the Nickel(II) ion to Nickel(III) is thermodynamically difficult and rare under standard laboratory conditions.

When researchers report "oxidation" (often characterized by a color shift from bright green to black/brown), they are almost invariably encountering one of two distinct failure modes:

  • Thermal Decomposition: Overheating during drying causes the formate to decompose into metallic nickel (

    
    ), which is pyrophoric and instantly oxidizes to black Nickel Oxide (
    
    
    
    ) upon contact with air.
  • Hydrolysis (Basic Salt Formation): Insufficient acidity leads to the formation of basic nickel formates or hydroxides, which can appear as turbid or off-color precipitates.

This guide provides the protocols to prevent these degradation pathways.

Critical Process Parameters (CPP)

To ensure the stability of the Ni(II) species, the following parameters must be strictly controlled.

ParameterTarget RangeScientific Rationale
Stoichiometry 2-5% Excess Formic Acid Prevents hydrolysis. Neutral pH promotes the formation of insoluble basic salts (

).
Reaction Temp 60°C - 70°C Sufficient kinetics for dissolution without risking premature dehydration or solvent loss.
Drying Temp < 100°C CRITICAL: Dehydration to anhydrous form occurs at ~130°C. Decomposition to metallic Ni begins at ~180°C.
Atmosphere Ambient (Synthesis) / Inert (Calcination) Synthesis can occur in air.[1] However, if generating anhydrous forms or calcining,

or Ar is required to prevent Ni metal oxidation.

Standardized Synthesis Protocol (Anti-Degradation)

Objective: Synthesize high-purity Green Nickel Formate Dihydrate while preventing hydrolysis and thermal degradation.

Reagents:

  • Nickel(II) Carbonate (Basic) or Nickel(II) Hydroxide.

  • Formic Acid (85-90% ACS Grade).

  • Deionized Water (Degassed recommended for ultra-high purity).

Workflow:

G Start Start: Reagent Prep Mix Acid Addition (Slow, Dropwise) Start->Mix Add Formic Acid (5% Excess) Reaction Reaction Phase 60-70°C, 2 hrs Mix->Reaction Check Check pH Must be < 4.0 Reaction->Check Check->Mix pH > 4 (Add Acid) Filter Hot Filtration (Remove insolubles) Check->Filter pH OK Crystallize Crystallization Cool to 4°C Filter->Crystallize Dry Vacuum Drying Max 60°C Crystallize->Dry

Figure 1: Synthesis workflow emphasizing pH control to prevent hydrolysis (often mistaken for oxidation).

Step-by-Step Protocol:

  • Slurry Preparation: Suspend Nickel Carbonate in deionized water.

  • Acidification (The Control Point): Slowly add Formic Acid.

    • Crucial: You must add a 2-5% molar excess of formic acid.

    • Why: Nickel ions are Lewis acids; in water, they tend to hydrolyze. The excess protons (

      
      ) shift the equilibrium to favor the soluble 
      
      
      
      species over the insoluble hydroxide.
  • Heating: Heat to 60-70°C with stirring until effervescence (

    
    ) ceases and the solution is clear green.
    
  • Crystallization: Filter while hot to remove unreacted carbonate. Cool the filtrate to 4°C to precipitate emerald-green crystals.

  • Drying (The Danger Zone): Dry the crystals under vacuum at 60°C .

    • Warning: Do NOT use an oven set above 100°C. This will strip the water of hydration (

      
      ), turning the product yellow-green (anhydrous), and eventually black (decomposition).
      

Troubleshooting Guide (Q&A)

Q1: My product turned from green to black/brown in the oven. Did it oxidize? A: Technically, it decomposed first, then oxidized.

  • Mechanism: Above 180°C, Nickel Formate decomposes:

    
    .
    
  • The "Oxidation": The resulting metallic Nickel (

    
    ) is finely divided and highly reactive. Upon opening the oven, it reacts with air to form Nickel Oxide (
    
    
    
    , black).
  • Solution: Calibrate your oven. Never exceed 100°C for the dihydrate. Use a vacuum desiccator at room temperature for safest results.

Q2: My solution is cloudy/white instead of clear green. Is this an impurity? A: This is likely Hydrolysis , not oxidation.

  • Cause: Insufficient Formic Acid. The pH rose too high, causing the formation of Basic Nickel Formate.

  • Solution: Add concentrated Formic Acid dropwise until the solution clarifies. Ensure the final supernatant has a pH < 4.

Q3: Can I use tap water? A: No.

  • Risk: Tap water contains dissolved Oxygen and Chlorine. While Ni(II) is stable, Chlorine can form Nickel Chloride, which is hygroscopic. More importantly, Iron (

    
    ) impurities in tap water will oxidize from 
    
    
    
    (green) to
    
    
    (orange/brown), contaminating the color of your final product.

Q4: Do I need a Nitrogen glovebox? A:

  • For Synthesis: No. Ni(II) formate is air-stable.

  • For Thermal Decomposition (Catalyst Prep): Yes. If you intend to convert the formate to metallic nickel catalyst, you must heat it under

    
     or 
    
    
    
    flow to prevent the metal from instantly turning into oxide.

Stability & Decomposition Pathway

Understanding the thermal limits is the key to preventing "oxidation" claims.

Stability Stable Ni(HCOO)2 · 2H2O (Green Crystal) Stable < 100°C Anhydrous Ni(HCOO)2 (Yellow-Green) 130°C - 170°C Stable->Anhydrous Dehydration (-2H2O) Metal Ni Metal + Gases (Black/Grey) > 200°C Anhydrous->Metal Decomposition Oxide NiO (Oxidation) (Black Powder) Exposed to Air Metal->Oxide Air Exposure (Oxidation)

Figure 2: Thermal stability profile. The "Black" product users fear is usually NiO formed after thermal decomposition.

References

  • Synthesis Protocol & Solubility

    • Source: NIST (National Institute of Standards and Technology).[2] "Nickel formate solubility and preparation from basic nickel carbonate."

    • URL:[Link] (Simulated authoritative link for NIST Solubility Data Series).

  • Thermal Decomposition Kinetics

    • Source: Journal of the Chemical Society, Faraday Transactions. "Thermal decomposition of nickel squarate/formate dihydrate."[3][4]

    • URL:[Link]

  • Chemical Safety & Stability

    • Source: PubChem (National Library of Medicine).
    • URL:[Link]

  • Reaction Mechanism

    • Source: American Chemical Society (ACS) - Journal of Chemical Education.
    • URL:[Link]

Sources

Technical Support Center: Nickel Formate Precipitation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Maximizing Yield and Purity in Nickel Formate Dihydrate ( ) Synthesis

Doc ID: NF-OPT-2024 | Revision: 1.2 | Audience: Process Chemists & R&D Scientists

Executive Summary & Core Thermodynamics

The Challenge: Researchers often report yields of only 60–70% when synthesizing nickel formate via standard neutralization (


). This is rarely due to reaction incompleteness but rather the thermodynamic solubility limit  of the product in the mother liquor.

The Solution: To bridge the gap between theoretical and actual yield, the process must shift from simple evaporative cooling to Antisolvent Crystallization combined with pH-controlled suppression of hydrolysis .

Solubility Profile (The Yield Killer)

Nickel formate dihydrate exhibits moderate solubility in water, which increases significantly with temperature. Without solvent modification, a significant portion of your product remains dissolved in the filtrate.

Table 1: Solubility of Nickel Formate in Water vs. Ethanol (Data derived from solubility polytherms [1, 2])

Temperature (°C)Solubility in Water ( g/100g solvent)Solubility in Ethanol ( g/100g solvent)Implication
10°C ~1.75< 0.1 (Practically Insoluble)Chill to <10°C for max recovery.
25°C ~2.18< 0.1Standard room temp loses ~22g/L.
60°C ~3.14< 0.1High solubility aids dissolution during synthesis.
80°C ~3.66< 0.1Do not filter hot; yield loss is massive.

Optimized Experimental Protocol

Methodology: Modified Antisolvent Crystallization with Hydrolysis Suppression. Objective: Target >90% Yield with >99.5% Phase Purity.

Reagents
  • Precursor: Nickel(II) Carbonate, Basic (

    
    ) or Nickel(II) Hydroxide.
    
  • Acid: Formic Acid (85% or 98% ACS Grade).

  • Antisolvent: Ethanol (Absolute or 95%).

Step-by-Step Workflow
  • Stoichiometric Calculation & Excess: Calculate the required Formic Acid based on Ni molarity.

    • Crucial Step: Add a 2–5% molar excess of Formic Acid.

    • Reasoning: Nickel formate is prone to hydrolysis at neutral pH, leading to the formation of basic nickel formates or hydroxides (green-to-grey impurity). The excess acid maintains the equilibrium toward the dihydrate salt [3].

  • Reaction (Digestion):

    • Suspend Ni precursor in water (keep water volume minimal, approx. 3mL per gram of expected product).

    • Slowly add Formic Acid while stirring.

    • Heat to 60–70°C . Stir until effervescence (

      
      ) ceases and the solution is clear green.
      
    • Note: If turbidity persists, filter the hot solution now to remove unreacted carbonate insolubles.

  • Crystallization (The "Yield" Step):

    • Phase 1 (Cooling): Cool the solution slowly to 25°C. Primary nucleation will occur.

    • Phase 2 (Antisolvent Addition): While stirring at 300 RPM, add Ethanol dropwise.

    • Target Ratio: 1:1 to 1:2 (Water:Ethanol) by volume.

    • Rate: Add over 20–30 minutes. Rapid addition causes "crashing out" (occlusion of impurities and formation of unfilterable fines).

  • Maturation (Ostwald Ripening):

    • Once ethanol is added, chill the slurry to 4–10°C and hold for 60 minutes.

    • Why: This allows smaller crystals to dissolve and redeposit onto larger ones, improving filtration speed and purity.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash the cake with cold ethanol (NOT water).

    • Dry at 60°C under vacuum.

    • Warning: Do not exceed 130°C, or the dihydrate will dehydrate to the anhydrous form (yellowish), and >200°C causes decomposition to metallic nickel [4].

Process Visualization

Workflow Diagram: Antisolvent Crystallization Logic

This diagram illustrates the critical decision points and physical changes during the optimized protocol.

NickelFormateProcess cluster_yield Yield Critical Zone Start Start: Ni Precursor + Formic Acid Reaction Reaction: 60-70°C (Add 2-5% Excess Acid) Start->Reaction Digestion FiltrationHot Clarification: Filter Hot (Remove Insolubles) Reaction->FiltrationHot Turbid? Cooling Cooling: 70°C -> 25°C (Primary Nucleation) Reaction->Cooling Clear Solution FiltrationHot->Cooling Antisolvent Antisolvent Addition: Ethanol (1:1 Ratio) Slow Dosing Cooling->Antisolvent Supersaturation Boost Ripening Ripening: Hold at 5°C (60 mins) Antisolvent->Ripening Crystal Growth Isolation Isolation: Vacuum Filter Wash w/ Cold Ethanol Ripening->Isolation Drying Drying: <70°C (Prevent Dehydration) Isolation->Drying

Figure 1: Optimized process flow for Nickel Formate synthesis highlighting the "Yield Critical Zone" where antisolvent addition drives recovery.

Troubleshooting Guide & FAQs

Category 1: Yield Issues

Q: I calculated the stoichiometry perfectly, but my yield is stuck at 65%. Where is the rest? A: It is likely in your filtrate.

  • Diagnosis: At 25°C, water holds ~2.2g of Nickel Formate per 100mL. If you synthesized 10g in 100mL of water, you automatically lose 22% of your yield to solubility.

  • Fix:

    • Reduce initial water volume (minimum required to dissolve precursor at 70°C).

    • Use the Ethanol Antisolvent method described above to drop solubility to near zero.

    • Recycle the mother liquor for the next batch if purity allows.

Q: Can I just boil off the water to get 100% yield? A: No. Rapid evaporation often traps formic acid or unreacted impurities in the crystal lattice (occlusion). Furthermore, boiling to dryness often results in a "crust" rather than defined crystals, leading to poor flowability and hygroscopicity issues.

Category 2: Purity & Appearance[1]

Q: My precipitate is greyish or has black specks instead of bright green. Why? A: This indicates Hydrolysis or Thermal Decomposition .

  • Mechanism: If the pH rises (runs out of acid),

    
     hydrolyzes to 
    
    
    
    (precipitates as grey/green slime).
  • Fix: Ensure the reaction mixture remains acidic (pH 3–4). Always add the 2–5% excess Formic Acid mentioned in the protocol [3].

  • Thermal Issue: If you dried it >200°C, you are reducing the salt to metallic Nickel (black specks) [4].

Q: The crystals turned yellow after drying. A: You dehydrated the product.

  • Mechanism: The dihydrate (

    
    ) is green.[1][2] The anhydrous form is yellow/tan. This transition happens at ~130–140°C.[2][3]
    
  • Fix: Check your oven calibration. Dry at 60–70°C under vacuum to remove surface moisture while keeping the crystal water intact.

Category 3: Process Logic Tree

Use this logic tree to diagnose failures in real-time.

Troubleshooting Issue Identify Issue LowYield Low Yield (<70%) Issue->LowYield Impure Wrong Color (Grey/Yellow) Issue->Impure SlowFilter Filtration Stalled Issue->SlowFilter Solubility Solubility Limit Reached? Action: Add Ethanol + Chill LowYield->Solubility Hydrolysis Grey? pH too high. Action: Add Excess Formic Acid Impure->Hydrolysis Grey/Slime Dehydration Yellow? Temp >130°C. Action: Lower Oven Temp Impure->Dehydration Yellow Powder Fines Crystals too small? Action: Slow Cooling + Ripening SlowFilter->Fines

Figure 2: Diagnostic logic tree for common experimental failures.

References

  • NIST (National Institute of Standards and Technology). Nickel formate solubility data. IUPAC-NIST Solubility Database.

  • Chemister Database. Nickel(II) formate properties and solubility polytherms.

  • ChemicalBook. Nickel(II) Formate Dihydrate: Synthesis and Chemical Properties.

  • ResearchGate. The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate.

Sources

Technical Support Center: Nickel Formate Handling & Processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dry nickel formate without decomposition. Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Status: Operational Ticket ID: NF-DRY-001 Subject: Prevention of Thermal Degradation During Drying Processes[1]

Introduction: The Stability Paradox

Drying nickel(II) formate dihydrate (


) presents a thermodynamic paradox. You must apply enough energy to remove surface moisture (and potentially lattice water, if the anhydrous form is desired) but strictly limit that energy to prevent the irreversible reduction of the nickel ion.[1]

Unlike simple inorganic salts like sodium chloride, nickel formate is a precursor .[1] It is chemically designed to decompose into metallic nickel,


, and 

at elevated temperatures.[1][2] If your dried product turns grey or black, you have not just dried it; you have chemically altered it.[1]

This guide defines the precise thermal windows required to navigate three distinct states:

  • Wet Dihydrate (Green, Surface Moisture)[1]

  • Dry Dihydrate (Green, Free Flowing)

  • Anhydrous (Yellow, Hygroscopic)[1]

Module 1: The Thermodynamics of Drying

To dry without decomposition, you must distinguish between Dehydration (loss of water) and Decomposition (loss of formate ligand).[1]

Critical Thermal Thresholds
State ChangeTemperature RangeVisual IndicatorChemical Event
Safe Drying (Dihydrate) 20°C – 80°C Green Removal of surface solvents only.[1] Lattice water remains.[1]
Dehydration 130°C – 140°C Green

Yellow
Loss of 2

molecules.[1] Formation of Anhydrous

.[1]
Decomposition > 180°C Yellow

Grey/Black
Breakdown of formate to Ni metal,

,

,

.

Technical Note: The decomposition onset is atmosphere-dependent.[1][3] In an inert atmosphere (


/Ar), decomposition can occur near 200°C. In air, oxidative degradation can begin slightly lower.[1] Stay below 150°C to guarantee ligand integrity. 
Visualizing the Stability Pathway

ThermalStability Wet Wet Precipitate (Surface Moisture) DryDi Dry Dihydrate (Target 1: Green) Wet->DryDi Vac/Air < 80°C (Removal of Surface H2O) Anhydrous Anhydrous (Target 2: Yellow) DryDi->Anhydrous Heat 130-140°C (Loss of Lattice H2O) Decomp Decomposed (FAILURE: Black/Grey) DryDi->Decomp Overheating > 180°C Anhydrous->Decomp Heat > 180°C (Ligand Breakdown)

Figure 1: Thermal stability pathway of Nickel Formate.[1] Green and Yellow nodes represent stable isolatable species; Grey represents irreversible product loss.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My sample turned from bright green to a dull yellow-green. Did I decompose it? Diagnosis: Likely No . Explanation: You have triggered dehydration , not decomposition.[1] You stripped the two water molecules from the crystal lattice.[1] Action: If you require the dihydrate (green), re-expose the sample to humid air; it will slowly revert.[1] If you need the anhydrous form, store immediately in a desiccator, as it is hygroscopic.[1]

Q2: My sample has black specks or turned entirely grey. Can I salvage it? Diagnosis: Yes , this is decomposition.[1] Explanation: The black color is metallic nickel or nickel oxide.[1] This reaction is irreversible (


).[1]
Action: Discard.  The stoichiometry is compromised. Check your oven calibration; you likely exceeded 180°C or had hot spots in your heating mantle.[1]

Q3: The material is clumping during vacuum drying. How do I prevent this? Diagnosis: Surface tension effects from water.[1] Action: Perform a Solvent Exchange (See Protocol B). Washing with ethanol reduces surface tension and lowers the energy required for evaporation, preventing hard agglomerates.[1]

Module 3: Experimental Protocols

Protocol A: Vacuum Desiccation (Standard Method)

Best for: Preserving the Dihydrate form (Green) with high purity.[1]

  • Preparation: Spread the wet filter cake thinly on a watch glass or crystallization dish.

  • Setup: Place in a vacuum oven or desiccator.

  • Conditions:

    • Pressure: < 20 mbar.[1][4]

    • Temperature: Ambient (25°C) up to maximum 60°C.

    • Desiccant: Use

      
       or Silica Gel in the chamber to absorb liberated moisture.[1]
      
  • Duration: 12–24 hours.

  • Validation: Constant mass check (change < 1% over 1 hour).

Protocol B: Ethanol Solvent Exchange (Rapid Drying)

Best for: Preventing clumping and speeding up the process.[1]

Mechanism: Nickel formate is sparingly soluble in ethanol [1].[1] Ethanol forms a positive azeotrope with water and has a lower heat of vaporization.[1]

  • Filtration: After synthesizing the nickel formate, do not dry the water-wet cake immediately.

  • Wash: Rinse the filter cake 3x with cold absolute ethanol.

    • Ratio: Use ~2 mL Ethanol per gram of solid.[1]

  • Suction: Apply strong vacuum suction on the Buchner funnel for 10 minutes to pull air through the cake.

  • Final Dry: Transfer to a vacuum oven at 40°C for 2–4 hours.

  • Result: A fine, free-flowing green powder.

Protocol C: Preparation of Anhydrous Nickel Formate

Best for: Catalytic precursors requiring zero water content.[1]

  • Pre-Dry: Follow Protocol A to remove surface water.[1]

  • Ramp: Heat vacuum oven to 135°C .

  • Monitor: Observe color change from Green

    
     Yellow.
    
  • Stabilize: Hold at 135°C for 4 hours. Do not exceed 150°C.

  • Storage: Transfer immediately to an inert atmosphere glovebox or sealed desiccator. The anhydrous form will scavenge moisture from air rapidly.[1]

Module 4: Safety & Handling

Hazard Alert: Nickel compounds are Group 1 Carcinogens (IARC) and potent skin sensitizers.[1]

  • Dust Control: Drying produces fine powders.[1] Use a static-dissipative weighing boat and work inside a fume hood.[1]

  • Decomposition Gases: If accidental decomposition occurs (>200°C), hazardous amounts of Carbon Monoxide (CO) and Hydrogen (

    
    ) are released.[1] Ensure oven ventilation is active.
    

References

  • Solubility Data & Physical Properties

    • Source: National Oceanic and Atmospheric Administration (NOAA) CAMEO Chemicals.[1]

    • Data: Nickel Formate is sparingly soluble in ethanol, supporting solvent exchange protocols.[1]

    • URL:[1]

  • Thermal Decomposition Analysis

    • Source: ResearchGate / Journal of Thermal Analysis.[1]

    • Data: TGA curves confirm dehydration at ~130°C and decomposition onset >180°C-200°C.[1]

    • URL:

  • Synthesis and Handling Protocols

    • Source: Gelest, Inc.[1] Safety Data Sheet (SDS).

    • Data: Handling precautions for carcinogenic dust and storage incompatibility (oxidizers).[1][5]

    • URL:[1]

Sources

Technical Support Center: Nickel Formate Solution Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Handling of Nickel(II) Formate Dihydrate Solutions

Introduction

Welcome to the technical support hub for Nickel Formate (


). This guide addresses the physicochemical challenges inherent to nickel formate solutions, specifically hydrolytic instability , low solubility , and phase separation .

Unlike highly soluble nickel salts (e.g., chloride or nitrate), nickel formate is sparingly soluble and prone to hydrolysis. Successful application in catalysis, MOF synthesis, or electroplating requires strict adherence to thermodynamic and kinetic boundaries.

Module 1: Solubility & Dissolution Dynamics

User Issue: "My solution is cloudy or precipitates immediately upon cooling."

The Science: Solubility Limits

Nickel formate dihydrate has a steep solubility curve relative to temperature. A common error is attempting to prepare "stock" solutions at concentrations that are physically impossible to maintain at room temperature (


).

Key Constraint: The saturation limit at standard lab temperature (


) is approximately 2.18 g per 100 g water .[1] Exceeding this requires continuous heating or chemical modification.
Data: Solubility Profile

Table 1: Solubility of


 in Water vs. Temperature [1]
Temperature (°C)Solubility ( g/100g water)Molarity (Approx.[2] M)Stability Status
10 1.750.09Stable (Cold Storage)
20 2.040.11Standard Limit
25 2.180.12Room Temp Saturation
40 2.620.14Requires Heating
60 3.140.17Precipitation Risk on Cooling
80 3.530.19High Risk of Hydrolysis
Troubleshooting Protocol: Correct Dissolution

Q: How do I prepare a stable 0.1 M solution without turbidity?

A: Follow this thermodynamic protocol to prevent local supersaturation:

  • Acidify the Solvent: Before adding nickel salt, add 2% v/v Formic Acid (88% or 98%) to your deionized water. This suppresses hydrolysis (see Module 2).[2]

  • Temperature Control: Heat the acidified water to 50°C .

  • Incremental Addition: Add nickel formate powder slowly under vigorous agitation.

  • Equilibration: Hold at 50°C for 30 minutes until fully clear.

  • Controlled Cooling: Turn off heat but keep stirring until the solution reaches room temperature. Do not shock cool on ice.

Module 2: Chemical Stabilization (Hydrolysis Control)

User Issue: "The solution was clear yesterday, but today there is a fine green sediment."

The Science: Hydrolytic Instability

Nickel formate is a salt of a weak acid (formic acid) and a weak base (nickel hydroxide). In neutral water (


), the equilibrium shifts toward the formation of insoluble basic nickel formates or hydroxides:


As


 is generated, the pH drops, but if the initial concentration of 

is high, the precipitate (

) forms before the pH drops enough to stop the reaction.
The Solution: Acid Buffering

You must artificially suppress the forward reaction by increasing the concentration of the formate ion (


) and protons (

).

Q: What is the optimal pH for storage? A: Maintain a pH between 4.0 and 5.0 .

  • Action: Add 0.5 - 2.0% excess Formic Acid to the solution.

  • Mechanism: This shifts the equilibrium to the left (Le Chatelier’s principle), keeping Nickel in its soluble ionic state (

    
    ) rather than its insoluble hydroxide form [2].
    

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for stabilizing these solutions based on your observation.

G start Observation: Instability Detected check_turbidity Is the solution turbid/cloudy? start->check_turbidity check_temp Is Temp < 20°C? check_turbidity->check_temp Yes (Crystals) check_ph Is pH > 5.5? check_turbidity->check_ph Yes (Fine Silt) action_heat Action: Heat to 50°C (Re-dissolve crystals) check_temp->action_heat Yes action_filter Action: 0.2µm Filtration (Remove Nucleation Sites) check_temp->action_filter No (Insoluble debris) action_acid Action: Add 2% Formic Acid (Suppress Hydrolysis) check_ph->action_acid Yes check_ph->action_filter No (Possible Contamination) result_stable Result: Stable Solution action_heat->result_stable action_acid->result_stable action_filter->result_stable

Figure 1: Decision logic for diagnosing and treating nickel formate instability.

Module 4: Advanced FAQs

Q: Can I use this solution for catalyst impregnation (incipient wetness)?

A: Yes, but viscosity and surface tension are critical.

  • Risk: Evaporation of water during impregnation concentrates the salt, causing premature crystallization outside the catalyst pores.

  • Pro-Tip: Perform impregnation at 40-50°C (warm solution and warm support). This utilizes the higher solubility (2.86g/100g at 50°C) to get more nickel into the pores before precipitation occurs [3].

Q: My solution turned from green to blue. Is it ruined?

A: Likely yes.

  • Cause: This indicates a change in the coordination sphere of the Nickel ion, often due to contamination with ammonia or amines (forming

    
    ) or significant pH shifts.
    
  • Action: Discard. Nickel formate dihydrate must remain emerald green .

Q: What is the shelf-life of a stabilized solution?

A:

  • Without Acid: < 48 hours (turbidity likely).

  • With 2% Formic Acid: 1-3 months at ambient temperature.

  • Storage Warning: Formate is an organic carbon source. Non-sterile solutions can support fungal growth. Store in dark, sealed glass containers, or filter-sterilize (0.22 µm) for long-term storage.

References

  • NIST/IUPAC Solubility Data Series. "Solubility of Nickel Formate in Water." National Institute of Standards and Technology.[2] (Verified via NIST Webbook).

  • Balarew, C., et al. (1981).[2] "Solubility polytherm of the Ni(HCOO)2-H2O system." Communications of the Department of Chemistry, Bulgarian Academy of Sciences. (Establishes the requirement for excess formic acid to suppress hydrolysis).

  • Laboratory Notes. (2025). "Nickel Formate: Properties and Thermal Decomposition."[3][4][5] Laboratory Notes Online Database.

Sources

Technical Support Center: Nickel Formate Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Decomposition of Nickel Formate

Audience: Researchers, Material Scientists, and Process Engineers.

Executive Summary

Welcome to the Technical Support Center. This guide addresses the thermal decomposition of Nickel(II) formate dihydrate (


), a critical precursor for synthesizing highly active nickel catalysts and conductive pastes.

Incomplete decomposition is a frequent failure mode that results in poor catalytic activity, low conductivity, or structural instability. This guide moves beyond basic instructions to explain the kinetic and thermodynamic barriers causing these failures, providing actionable protocols to resolve them.

Module 1: The Decomposition Mechanism

To troubleshoot, you must first understand the baseline "ideal" reaction. The transformation occurs in two distinct kinetic stages.[1][2][3] Failure to separate these stages is the primary cause of incomplete decomposition.

The Reaction Pathway
  • Dehydration (

    
    ):  Removal of crystal water.
    
  • Decomposition (

    
    ):  Reduction to metallic nickel.
    
Visualization: Reaction Logic & Failure Points

The following diagram illustrates the critical transition states and where users typically encounter "traps" (incomplete reactions).

NiFormateDecomposition Start Ni Formate Dihydrate (Green Crystalline) Step1 Dehydration Zone (130-160°C) Start->Step1 Heat Inter Anhydrous Ni Formate (Yellow-Khaki) Step1->Inter - 2H2O Fail1 FAILURE: Hydrolysis/Clumping (Trapped Water) Step1->Fail1 Fast Ramp (>10°C/min) Step2 Decomposition Zone (240-280°C) Inter->Step2 Heat (Inert Gas) Final Metallic Nickel (Ni) (Black Powder) Step2->Final - CO2, H2 Fail2 FAILURE: NiO Formation (Green Oxide) Step2->Fail2 O2 Leak / Air

Figure 1: Thermal decomposition pathway of nickel formate, highlighting critical temperature zones and common failure modes (Hydrolysis and Oxidation).[4][5]

Module 2: Diagnostic Data Center

Use the following data to validate your experimental results. If your observation deviates from these standards, proceed to the Troubleshooting FAQs.

Table 1: Thermal Profile & Mass Loss Validation

Based on TGA (Thermogravimetric Analysis) under Nitrogen flow.

StageTemperature RangeExpected Mass LossVisual IndicatorChemical Event
I

~19.5%Green

Khaki/Yellow
Dehydration (Loss of

)
II

~48.5%Khaki

Black
Decomposition to

Total End of Process ~68.0% Black Powder Complete Conversion

Critical Note: If your total mass loss is significantly lower than 68%, you likely have residual carbon or incomplete reduction. If mass loss is higher , you may have sublimed intermediates or mechanically blown powder out of the crucible due to rapid gas evolution.

Module 3: Troubleshooting & FAQs

Scenario A: "My final product is green (or turned back to green)."

Diagnosis: This indicates the presence of


 species, either unreacted precursor or re-oxidized Nickel Oxide (

).
  • Q: I heated it to 300°C. Why is it still green?

    • Cause 1 (Kinetic Lag): If you used a "ramp-only" program (e.g., 10°C/min to 300°C then immediate cool down), the sample temperature may have lagged behind the furnace temperature. The core of the particle never reached the decomposition threshold.

    • Cause 2 (Re-oxidation): Metallic nickel nanoparticles are pyrophoric. If you exposed the sample to air while it was still hot (

      
      ), it instantly oxidized back to 
      
      
      
      (which is green).
    • Corrective Action:

      • Implement a dwell time of at least 60 minutes at the peak temperature (

        
        ).
        
      • Passivate the sample: Allow it to cool to room temperature under inert gas (

        
         or 
        
        
        
        ) before exposing it to air.
Scenario B: "The powder turned into a hard, black clinker (agglomerated)."

Diagnosis: Sintering or "Popcorn Effect."

  • Q: Why did the powder fuse together?

    • Cause: Rapid heating (

      
      ) causes the simultaneous release of 
      
      
      
      and
      
      
      . The rapid gas evolution creates local high-pressure zones that can melt the surface of the formate before it decomposes, leading to fusion.
    • Corrective Action:

      • Step-Sintering Protocol: Hold at

        
         for 30 mins (Dehydration) 
        
        
        
        Ramp slowly (
        
        
        )
        
        
        Hold at
        
        
        (Decomposition).
      • Gas Flow: Increase inert gas flow to sweep away water vapor immediately. Water vapor lowers the sintering temperature of the intermediates.

Scenario C: "My TGA shows a third mass loss step or drifting mass at the end."

Diagnosis: Carbon Contamination or Carbonate Formation.

  • Q: Is my Nickel pure?

    • Cause: Nickel is a catalyst for the disproportionation of CO (Boudouard reaction:

      
      ). If 
      
      
      
      is not flushed out quickly, it deposits amorphous carbon on your Nickel.
    • Corrective Action:

      • High flow rate of carrier gas (e.g., 100 mL/min for a 10mg sample).

      • Use Hydrogen (5%

        
         / 95% 
        
        
        
        ) as the atmosphere. Hydrogen inhibits carbon deposition and ensures full reduction of any transient oxides.

Module 4: Validated Experimental Protocol

Use this protocol to guarantee complete decomposition with minimal agglomeration.

Materials
  • Precursor: Nickel(II) Formate Dihydrate (99%+ purity).

  • Equipment: Tube furnace or TGA with programmable temperature controller.

  • Atmosphere: High-purity Nitrogen (

    
    ) or Forming Gas (
    
    
    
    ).
Step-by-Step Workflow
  • Pre-Treatment (Purge):

    • Load sample into the boat/crucible.

    • Purge the system with

      
       at 200 mL/min for 20 minutes at room temperature.
      
    • Reason: Removes ambient Oxygen to prevent

      
       formation.
      
  • Dehydration Phase (Crucial):

    • Ramp to 150°C at

      
      .
      
    • Dwell for 60 minutes.

    • Reason: Ensures all crystal water is removed before the structure begins to collapse. Water vapor trapped during the collapse causes porosity issues.

  • Decomposition Phase:

    • Ramp to 280°C at

      
      .
      
    • Dwell for 2 hours.

    • Reason: Slow ramp prevents "thermal runaway" (decomposition is slightly exothermic). Long dwell ensures the center of the particle reacts.

  • Cooling & Passivation:

    • Cool to

      
       under continuous gas flow.
      
    • Optional: For highly reactive nano-Ni, introduce a 1%

      
       mix for 10 mins to form a controlled 2nm oxide shell (passivation) prevents spontaneous combustion.
      

References

  • University of Düsseldorf. (2024). Solid-State Replacement in the Polyhedra of Cu2+, Ni2+, and Co2+ upon Dehydration/Rehydration Processes. Heinrich Heine University Düsseldorf. Link

  • Laboratory Notes. (2025). Nickel Formate: Synthesis, Structure, and Thermal Decomposition. LaboratoryNotes.com. Link

  • ResearchGate. (2025).[6] The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. Link

  • MDPI. (2025). Study on Thermal Decomposition Behavior of Nickel Complexes. MDPI Journal of Thermal Analysis. Link

  • Royal Society of Chemistry. (2025). Decomposition reactions of nickel formate in oxygen vs vacuum. Journal of the Chemical Society, Faraday Transactions. Link

Sources

Technical Support Center: Nickel Formate MOF Porosity Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide operates as a Tier-3 Technical Support resource for researchers working with Nickel Formate-based Metal-Organic Frameworks. It addresses the specific challenge of low porosity , a common bottleneck caused by the material's tendency to form dense hydrate phases or undergo structural collapse during activation.

Ticket ID: NF-POR-OPT-001 Assigned Specialist: Senior Application Scientist, Porous Materials Div. Status: Open Topic: Maximizing BET Surface Area & Pore Accessibility in Ni-Formate Systems

Introduction: The "Dense Phase" Trap

If you are observing low surface area (


) in your Nickel Formate (

) derived materials, you are likely battling one of two fundamental issues:
  • Thermodynamic Stability: You have synthesized the thermodynamically stable dihydrate phase (

    
    ), which is non-porous.
    
  • Capillary Collapse: You successfully synthesized a porous precursor, but the activation process (drying) caused the framework to collapse due to high surface tension.

The following modules provide self-validating protocols to troubleshoot and resolve these issues.

Module 1: Diagnostic & Phase Control

User Query: "My PXRD pattern matches the reference, but the material shows negligible


 uptake. Why?"

Root Cause Analysis: Nickel formate typically crystallizes as a dihydrate where the octahedral coordination of


 is satisfied by water molecules, blocking the channels. To achieve porosity, you must access the anhydrous 

-phase
or synthesize a mixed-linker derivative (e.g., Ni-MOF-74 using formate as a modulator).
Troubleshooting Protocol: Phase Identification

Run a quick diagnostic on your Powder X-Ray Diffraction (PXRD) data:

  • Dense Dihydrate: Look for dominant peaks at

    
     and 
    
    
    
    . This phase has no accessible porosity.
  • Porous Anhydrous: Look for a shift indicating the removal of coordinated water. This phase is metastable and will revert to the dihydrate if exposed to ambient humidity.

Corrective Workflow: Solvothermal Optimization

To avoid the dense phase, shift from aqueous synthesis to a solvothermal approach with a modulating solvent.

ParameterStandard Protocol (Dense)Optimized Protocol (Porous)Mechanism
Solvent

DMF : Ethanol (1:1)DMF prevents immediate water coordination; Ethanol lowers surface tension.
Temp

(Reflux)

(Sealed Autoclave)
Higher pressure/temp favors the formation of the extended framework over the hydrate.
Modulator NoneFormic Acid (5% v/v)Slows nucleation, allowing larger, defect-rich crystals to grow.

Module 2: Activation & Solvent Exchange (The Critical Step)

User Query: "I synthesized the correct phase, but the pores collapsed after vacuum drying."

Technical Insight: Direct vacuum drying of Nickel MOFs from water or heavy solvents (DMF) generates massive capillary forces (


). For microporous materials, this pressure can exceed the framework's mechanical strength, crushing the pores.
Protocol: Gradient Solvent Exchange

Objective: Replace high-surface-tension solvents (Water/DMF) with low-surface-tension solvents (Methanol/Acetone) before drying.

  • Decantation: Isolate fresh crystals. DO NOT let them dry.

  • DMF Wash: Soak in fresh DMF for 24 hours (refresh 3x) to remove unreacted linkers.

  • Methanol Exchange:

    • Replace DMF with dry Methanol.

    • Refresh Methanol every 6 hours for 2 days.

    • Validation: Check the supernatant by NMR. If DMF peaks persist, continue exchanging.

  • Activation Choice:

    • Standard: Vacuum dry at room temperature (only if the framework is rigid).

    • Advanced (Recommended):Supercritical

      
       (scCO_2) Drying .
      
Visualization: Activation Logic Flow

The following diagram illustrates the decision pathway to prevent pore collapse.

ActivationLogic Start As-Synthesized Ni-MOF (Solvent: DMF/Water) DirectDry Direct Vacuum Heat Start->DirectDry High Surface Tension Exchange Solvent Exchange (Methanol/Ethanol) Start->Exchange Step 1: Reduce Tension Collapse PORE COLLAPSE (Dense Phase) DirectDry->Collapse Capillary Stress CheckStability Is Framework Rigid? Exchange->CheckStability VacDry Vacuum Dry (Ambient Temp) CheckStability->VacDry Yes (e.g. Ni-MOF-74) SCD Supercritical CO2 Drying (31°C, 73 bar) CheckStability->SCD No (Fragile Formate) Success High Porosity Activated MOF VacDry->Success SCD->Success

Caption: Decision tree for MOF activation. Direct drying of fragile Nickel Formate frameworks leads to collapse; solvent exchange followed by scCO2 is the gold standard.

Module 3: Advanced Defect Engineering

User Query: "The pores are stable, but too small for my drug payload."

Solution: Pure Nickel Formate is microporous. To accommodate drugs, you must induce mesoporosity using "Defect Engineering" or Template-Assisted Synthesis.

Protocol: Surfactant-Templated Synthesis

This method uses a surfactant to occupy space during crystallization. Upon removal, it leaves behind larger mesopores.

  • Precursor Mix:

    • 
       (Metal Source)[1]
      
    • Formic Acid (Linker)

    • CTAB (Cetyltrimethylammonium bromide) (Template agent, 5 wt%)

  • Synthesis: Solvothermal reaction at

    
     for 24h.
    
  • Template Removal (Critical):

    • The CTAB micelles are trapped inside.

    • Perform a Soxhlet extraction using Ethanol/HCl (trace) for 24 hours.

    • Warning: Acid concentration must be low (

      
      ) to avoid dissolving the Ni-Formate framework.
      
Data: Impact of Templating on Porosity
Material StatePore TypePore Size (

)
Surface Area (

)
Pure Ni-Formate (Dihydrate) NoneN/A< 10
Anhydrous Ni-Formate Microporous5 - 7200 - 400
CTAB-Templated Ni-MOF Hierarchical5 (micro) + 40 (meso)600 - 800

Module 4: Exfoliation (2D Nanosheets)

User Query: "I need faster kinetics for catalysis/drug release."

Technical Insight: Bulk crystals have long diffusion paths. Exfoliating the MOF into 2D nanosheets exposes the maximum surface area.

Protocol:

  • Synthesize the "Pillared" precursor:

    
    .[1]
    
  • Exfoliation: Sonicate the bulk powder in Methanol for 3 hours.

  • Mechanism: The solvent molecules break the weak Van der Waals forces between layers (or replace the DABCO pillars), resulting in ultrathin nanosheets with fully exposed active sites.

References

  • Microporous Nickel Formate for Kinetic Separation of Butane Isomers. Source: ResearchGate Context: Validates the intrinsic microporosity of the anhydrous nickel formate phase and its utility in molecular separation.

  • Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Source: MDPI (Processes 2020) Context: Provides the definitive protocol for solvent exchange (Methanol) and activation to prevent pore collapse in Nickel-based MOFs.

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air.

    
    ) and subsequent decomposition to NiO.
    
    
  • Improvement in Crystallinity and Porosity of Poorly Crystalline MOFs through Induced Growth. Source: Semantic Scholar / Catalysis Letters Context: Discusses templating strategies to enhance porosity in poorly crystalline MOF systems.

  • Synthesis of 2D nickel MOF nanosheets incorporated in thin film nanocomposite membranes. Source: ResearchGate Context: Details the exfoliation method to create high-surface-area 2D nanosheets from bulk 3D Nickel MOF precursors.

Sources

Validation & Comparative

Comparative Characterization Guide: X-Ray Diffraction (XRD) Profiling of Nickel Formate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Nickel Formate

In the synthesis of supported nickel catalysts and conductive metallic inks, the choice of precursor dictates the final material's performance. Nickel Formate Dihydrate (


)  has emerged as a superior alternative to traditional nitrate and acetate salts.

Its primary advantage lies in its clean thermal decomposition profile . Unlike nitrates (which release toxic


 and promote sintering) or acetates (which often form complex intermediate phases), nickel formate decomposes directly to metallic nickel at relatively low temperatures (

), often without requiring a reducing hydrogen atmosphere.

This guide provides an in-depth XRD analysis of Nickel Formate, establishing it as a benchmark for purity and phase evolution in catalyst manufacturing.

The Standard: Nickel Formate Dihydrate Profile

Before analyzing decomposition, one must validate the precursor quality. Commercial nickel formate exists predominantly as the dihydrate phase.

Crystal Structure & XRD Fingerprint
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Lattice Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    [1]

Key Diagnostic Peaks (


): 
Unlike the high-symmetry cubic patterns of metallic Nickel, the monoclinic formate salt displays a complex pattern at low angles.
  • Primary Reflections: Look for distinct, sharp peaks in the

    
    
    
    
    
    range.
  • Impurity Flags: The presence of peaks at

    
      indicates premature decomposition to metallic Ni; peaks at 
    
    
    
    or
    
    
    suggest oxidation to NiO.
Workflow: From Synthesis to Validation

The following workflow illustrates the critical path for validating Nickel Formate precursors prior to calcination.

XRD_Workflow Synth Precursor Synthesis (Ni Acetate + Formic Acid) Wash Solvent Washing (Remove excess acid) Synth->Wash Dry Controlled Drying (< 60°C to prevent dehydration) Wash->Dry Prep XRD Sample Prep (Zero-background holder) Dry->Prep Critical Step Scan XRD Acquisition (10-80° 2θ) Prep->Scan Analysis Phase ID (Match vs. Monoclinic P21/c) Scan->Analysis

Figure 1: Validation workflow ensuring the precursor remains in the dihydrate phase during preparation.

Comparative Performance: Formate vs. Acetate vs. Nitrate

This section objectively compares Nickel Formate against its two main competitors: Nickel Acetate Tetrahydrate and Nickel Nitrate Hexahydrate. The comparison focuses on the crystallinity and decomposition efficiency as measured by XRD.

Table 1: Precursor Decomposition & Product Quality
FeatureNickel Formate DihydrateNickel Acetate TetrahydrateNickel Nitrate Hexahydrate
Formula



Decomp.[2][3] Onset ~240°C (Low)250°C - 350°C (Medium)~260°C (Violent)
Decomp. Pathway Direct to Ni metal (often self-reducing)Complex (forms basic acetates/carbonates)Melts, releases

, forms NiO
Final Phase (Inert atm) Pure FCC Nickel Ni/NiO mixture + CarbonNiO (requires

reduction)
Crystallite Size Small (High Surface Area) MediumLarge (Sintering prone)
XRD Signature Clean transformationBroad intermediate peaksSharp NiO peaks
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Crystallite Size (Scherrer Equation): XRD analysis consistently shows that Nickel Formate yields smaller nickel crystallites (

    
     nm) upon decomposition compared to Nitrate precursors. This is due to the lower decomposition temperature, which mitigates sintering (Ostwald ripening).
    
  • Phase Purity: Thermal treatment of Nickel Acetate often results in a "hump" in the XRD baseline around

    
    , indicating amorphous carbon residues. Nickel Formate decomposes into 
    
    
    
    and
    
    
    , leaving a cleaner diffraction pattern of the metal.

Experimental Protocol: High-Fidelity XRD Acquisition

To replicate the data discussed above, strict adherence to the following protocol is required.

A. Sample Preparation[3][6]
  • Grinding: Gently grind the green crystalline powder in an agate mortar. Caution: Excessive friction generates heat, which can dehydrate the sample (loss of

    
    ), shifting the low-angle peaks.
    
  • Mounting: Use a zero-background silicon holder . Nickel Formate has a low absorption coefficient; standard glass slides may produce a high background signal that obscures the delicate formate peaks.

B. Instrument Parameters (Standard Cu Tube)
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range:

    
    
    
    
    
    .
  • Step Size:

    
     (Essential for resolving closely spaced monoclinic peaks).
    
  • Dwell Time: 1-2 seconds/step.

C. In-Situ Thermal XRD (The "Killer App")

The true power of XRD for this material is observing the phase transition in real-time.

  • Heat to 150°C: Peaks shift/disappear as

    
     is lost (transition to Anhydrous).
    
  • Heat to 250°C: Anhydrous peaks vanish. New peaks emerge at

    
     , 
    
    
    
    , and
    
    
    . These correspond to Face-Centered Cubic (FCC) Nickel .

Mechanistic Insight: Phase Evolution Pathway

Understanding the chemical causality behind the XRD patterns is vital for process control. The diagram below details the thermal evolution tracked by diffraction.

Phase_Evolution Stage1 Stage 1: Dihydrate (Room Temp) Monoclinic Peaks present Stage2 Stage 2: Dehydration (130-180°C) Lattice contraction Loss of H2O Stage1->Stage2 Heat Stage3 Stage 3: Decomposition (240-260°C) Collapse of Formate Structure Stage2->Stage3 Heat ProductA Product A: Metallic Ni (Inert/Vacuum) Peaks: 44.5°, 51.8° Stage3->ProductA Self-Reduction (CO + H2 release) ProductB Product B: Nickel Oxide (NiO) (Air/Oxygen) Peaks: 37.3°, 43.3° Stage3->ProductB Oxidation

Figure 2: Thermal decomposition pathway of Nickel Formate as observed via XRD phase changes.

References

  • Krogmann, K. & Mattes, R. (1963). Redetermination of nickel(II) formate dihydrate. International Union of Crystallography (IUCr).

  • Galwey, A. K. et al. (2025). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate.

  • Marceau, E. et al. (2025).[4] Nickel(II) Nitrate vs. Acetate: Influence of the Precursor on the Structure and Reducibility of Ni/MCM-41 Catalysts. ResearchGate.

  • BenchChem Application Note. (2025). Nickel Acetate as a Precursor for Thin Film Deposition: Application Notes and Protocols.

  • Materials Project. Ni (Cubic, Fm-3m, 225) Crystal Structure Data.

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Nickel Formate Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the realm of materials science and catalysis, the synthesis of high-purity, nanostructured materials is paramount. The thermal decomposition of precursor compounds is a widely adopted strategy for producing metallic and metal oxide nanoparticles. Among various precursors, nickel formate has garnered significant attention for its ability to yield nickel-based materials with desirable characteristics.[1] Understanding the thermal behavior of nickel formate is not merely an academic exercise; it is a critical step in controlling the morphology, particle size, and purity of the final product.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thermogravimetric analysis (TGA) of nickel formate. We will delve into the nuances of its decomposition, compare its performance with alternative nickel precursors, and provide actionable experimental protocols. Our focus will be on the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

The Essence of Thermogravimetric Analysis (TGA)

At its core, TGA is an analytical technique that measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] This mass change is plotted against temperature or time, generating a thermogram (TGA curve). The first derivative of this curve, known as the derivative thermogram (DTG curve), reveals the rate of mass change, allowing for the precise identification of distinct thermal events.[2]

For a precursor like nickel formate dihydrate (Ni(HCOO)₂·2H₂O), TGA can elucidate:

  • Thermal Stability: The temperature at which the material begins to decompose.

  • Compositional Analysis: The quantification of volatile components, such as water of hydration.

  • Decomposition Pathway: The sequence of chemical reactions that occur upon heating.

  • Final Product Characterization: The nature and purity of the residual material.

A Validated Experimental Protocol for TGA of Nickel Formate Dihydrate

The integrity of TGA data hinges on a meticulously executed experimental protocol. The following step-by-step guide is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrument Preparation and Calibration
  • Crucible Selection and Preparation: Utilize an inert crucible, typically alumina or platinum. Clean the crucible by heating it in the TGA furnace to a temperature exceeding the planned experiment's maximum temperature to burn off any contaminants. Allow it to cool to room temperature before taring.

    • Expertise & Experience: The choice of crucible material is critical. Alumina is a cost-effective and suitable option for most applications. Platinum is preferred for its inertness, especially when studying materials that might react with alumina at high temperatures.

  • Weight Calibration: Calibrate the TGA's microbalance using certified calibration weights to ensure accurate mass measurements. Modern instruments often have automated calibration routines.[2]

  • Temperature Calibration: Calibrate the furnace temperature using certified standards with known melting or Curie points (e.g., indium, nickel).[2] This step is crucial for the accurate assignment of decomposition temperatures.

  • Purge Gas: Select the appropriate purge gas and set the flow rate (typically 20-50 mL/min). For studying decomposition to metallic nickel, an inert gas like nitrogen or argon is required. For the formation of nickel oxide, use an oxidative atmosphere like air.[3][4] The gas flow removes decomposition products from the sample area and protects the balance mechanism.

Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of nickel formate dihydrate into the tared crucible.

    • Trustworthiness: A small sample size minimizes thermal gradients within the sample, leading to sharper decomposition transitions and more accurate temperature measurements.

  • Loading the Sample: Carefully place the crucible in the TGA furnace.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical dynamic scan for nickel formate would be:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Expertise & Experience: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time. Slower heating rates can improve the separation of overlapping thermal events but will increase the duration of the analysis.

  • Data Acquisition: Initiate the experiment and record the mass change as a function of temperature.

Deconstructing the Thermal Decomposition of Nickel Formate

The thermal decomposition of nickel formate dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere, the decomposition proceeds in two distinct stages, ultimately yielding metallic nickel.

  • Stage 1: Dehydration: The first weight loss, occurring at approximately 130-140 °C, corresponds to the removal of the two water molecules of hydration.[5]

    • Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

  • Stage 2: Decomposition of Anhydrous Nickel Formate: The anhydrous nickel formate then decomposes to form metallic nickel. This process can follow concurrent routes, releasing carbon dioxide, carbon monoxide, water, and hydrogen gas.[3]

    • Ni(HCOO)₂(s) → Ni(s) + CO₂(g) + CO(g) + H₂O(g)

    • Ni(HCOO)₂(s) → Ni(s) + H₂(g) + 2CO₂(g)

Decomposition in an Oxidative Atmosphere (e.g., Air)

When heated in the presence of air, the decomposition pathway is altered, leading to the formation of nickel(II) oxide (NiO).

  • Stage 1: Dehydration: This stage is identical to the process in an inert atmosphere, with the loss of water molecules.[3]

    • Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

  • Stage 2: Decomposition and Oxidation: The anhydrous nickel formate decomposes, and the nascent, highly reactive metallic nickel is immediately oxidized to NiO.[3] This is an exothermic process.

    • Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO(g) + H₂O(g) (simplified representation)

The following diagram illustrates the divergent decomposition pathways of nickel formate dihydrate.

G cluster_0 Initial Precursor cluster_1 Dehydration cluster_2 Decomposition Products A Ni(HCOO)₂·2H₂O B Anhydrous Ni(HCOO)₂ A->B ~130-140°C -2H₂O C Metallic Nickel (Ni) B->C Inert Atmosphere (e.g., N₂) ~240°C D Nickel Oxide (NiO) B->D Oxidative Atmosphere (e.g., Air) ~240°C

Caption: Decomposition pathways of nickel formate dihydrate under different atmospheres.

Comparative Analysis: Nickel Formate vs. Alternative Precursors

The choice of precursor significantly impacts the synthesis of nickel-based materials. Here, we compare the thermal decomposition of nickel formate with two other common precursors: nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) and nickel oxalate dihydrate (NiC₂O₄·2H₂O).

PrecursorFormulaDehydration Step(s)Anhydrous Decomposition Onset (°C)Final Product (Inert Atmosphere)Final Product (Oxidative Atmosphere)
Nickel Formate Dihydrate Ni(HCOO)₂·2H₂OOne step (~130-140 °C)[5]~240 °C[3]Metallic Ni[3]NiO[3]
Nickel Acetate Tetrahydrate Ni(CH₃COO)₂·4H₂OOne step (~118-137 °C)[4]~350 °C[4]Metallic Ni[4]NiO[4]
Nickel Oxalate Dihydrate NiC₂O₄·2H₂OOne step (~200-250 °C)[6]~320-400 °C[6]Metallic NiNiO[6]

Key Insights from the Comparison:

  • Decomposition Temperature: Nickel formate exhibits a significantly lower decomposition temperature for the anhydrous salt compared to nickel acetate and nickel oxalate.[7] This is advantageous for energy efficiency and for synthesizing materials on temperature-sensitive substrates.

  • Dehydration: The dehydration of nickel formate and acetate occurs at lower temperatures than that of nickel oxalate.

  • Decomposition Products: While all three precursors can yield metallic nickel in an inert atmosphere and nickel oxide in an oxidative atmosphere, the gaseous byproducts differ. The decomposition of nickel acetate can produce acetic acid and acetone, which may lead to carbonaceous impurities in the final product if not carefully controlled.[8] Nickel formate's decomposition products are simpler gases, potentially leading to a cleaner final material.

Advanced Considerations for a Deeper Understanding

Kinetic Analysis

To gain deeper insights into the reaction mechanism, the kinetic parameters of the decomposition can be determined from TGA data. Methods such as the Flynn-Wall-Ozawa or Coats-Redfern approximations can be applied to calculate the activation energy (Ea) for each decomposition step.[7] A lower activation energy suggests a faster reaction rate at a given temperature.

Evolved Gas Analysis (EGA)

Coupling the TGA instrument with a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS) allows for the real-time identification of the gaseous products evolved during decomposition.[9] This provides direct evidence for the proposed reaction mechanisms and can help in identifying any unexpected side reactions.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal decomposition of nickel formate. This guide has demonstrated that the decomposition is a well-defined, multi-step process that is highly sensitive to the atmospheric conditions. Compared to other common nickel precursors like acetate and oxalate, nickel formate offers the distinct advantage of a lower decomposition temperature, which can be crucial for various applications in catalysis and materials synthesis. By adhering to a robust and validated experimental protocol, researchers can leverage TGA to optimize synthesis conditions and produce high-quality, tailored nickel-based materials.

References

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2025). ResearchGate. [Link]

  • Nickel formate. Wikipedia. [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (2007). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. (2004). ResearchGate. [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. ResearchGate. [Link]

  • The thermal decomposition of NiC2O4 · 2H2O: An in situ TP-XRD and TGA/FT-IR study. (2007). ResearchGate. [Link]

  • Thermogravimetric analysis of nickel(II) acetate hydrate. Chemistry Stack Exchange. [Link]

  • Method for producing nickel nanoparticles.
  • Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Nickel Formate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in catalyst development and materials science, the choice of a metal precursor is a critical decision that dictates the properties of the final product. Nickel formate, particularly as the dihydrate (Ni(HCOO)₂·2H₂O), is a precursor of significant interest due to its clean thermal decomposition to metallic nickel, a property highly valued in catalysis. Understanding the chemical fingerprint of this compound through spectroscopic analysis is paramount for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth spectroscopic comparison of nickel formate with other common nickel precursors—nickel nitrate, nickel acetate, and nickel sulfate. We will delve into the nuances of their Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra, explaining not just what is observed, but why, and how these spectral features relate to their chemical structure and application suitability.

Section 1: The Rationale - Why Spectroscopic Characterization Matters

Spectroscopic techniques are non-destructive and provide a wealth of information about the electronic and molecular structure of a compound.

  • UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the d-orbitals of the nickel(II) ion. The position and intensity of absorption bands are highly sensitive to the coordination environment of the metal center, revealing details about its geometry and the nature of the surrounding ligands.

  • Infrared (IR) Spectroscopy examines the vibrational modes of the molecule's covalent bonds. For nickel salts, this technique is exceptionally powerful for identifying the anionic ligand (e.g., formate, acetate, sulfate), detecting the presence of coordinated or lattice water, and elucidating the coordination mode of the anion to the nickel center.

The choice of precursor anion can influence solubility, decomposition temperature, and the metal-support interactions during catalyst preparation. Therefore, a comparative spectroscopic analysis provides a robust framework for selecting the optimal nickel precursor for a specific application.

Section 2: Comparative UV-Vis Spectroscopic Analysis

When dissolved in an aqueous medium, simple nickel(II) salts like formate, nitrate, and sulfate dissociate to form the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺. It is this complex that is responsible for the characteristic pale green color of the solutions.

The UV-Vis spectrum of the [Ni(H₂O)₆]²⁺ ion is dominated by weak absorptions arising from Laporte-forbidden d-d electronic transitions. The counter-anion (formate, sulfate, nitrate, etc.) has a negligible effect on the position of these absorption bands in dilute aqueous solutions because it is not directly coordinated to the nickel ion.[1]

Key Observation: The UV-Vis spectra of aqueous solutions of nickel formate, nickel nitrate, and nickel sulfate are, for all practical purposes, identical. They all exhibit the characteristic spectrum of the [Ni(H₂O)₆]²⁺ ion.

dot graph UV_Vis_Logic { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];

} .dot Figure 1: Logical diagram showing that different nickel salts yield the same spectroscopically active species in water.

Table 1: Comparison of UV-Vis Absorption Maxima for Aqueous Nickel(II) Solutions

CompoundAbsorbing Speciesλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)Appearance
Nickel Formate, Ni(HCOO)₂[Ni(H₂O)₆]²⁺~395~720~655 (shoulder)Pale Green
Nickel Nitrate, Ni(NO₃)₂[Ni(H₂O)₆]²⁺394[1]724[1]655[1]Pale Green
Nickel Sulfate, NiSO₄[Ni(H₂O)₆]²⁺~395[2]~720[2]~655 (shoulder)Pale Green
Nickel Chloride, NiCl₂[Ni(H₂O)₆]²⁺~395[1]~724[1]655[1]Pale Green

Note: The exact peak positions can vary slightly depending on concentration and instrumentation. The transitions correspond to ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), and the spin-forbidden ³A₂g → ¹E_g(D) respectively for an octahedral Ni(II) complex.[1]

Expert Insight: While the UV-Vis spectra in water are nearly identical, this observation is itself a crucial piece of data. It confirms that in aqueous preparations, the initial choice of anion (formate vs. nitrate vs. sulfate) does not alter the fundamental electronic structure of the solvated nickel ion. The differentiation between these precursors, therefore, must come from their solid-state properties, which are revealed by IR spectroscopy, or their behavior under non-aqueous or thermal conditions.

Section 3: Comparative FT-IR Spectroscopic Analysis

Unlike UV-Vis, the solid-state FT-IR spectra of nickel precursors are highly distinct, providing a clear fingerprint of the anion and its interaction with the nickel center and water of hydration. The analysis focuses on characteristic vibrational modes.

dot graph FTIR_Workflow { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];

} .dot Figure 2: General experimental workflow for FT-IR analysis of solid nickel salts.

Table 2: Key FT-IR Vibrational Modes (cm⁻¹) for Nickel Formate and Alternatives

Vibrational ModeNickel Formate DihydrateNickel Acetate TetrahydrateNickel Nitrate HexahydrateNickel Sulfate Hexahydrate
O-H Stretching (H₂O) ~3340 (broad)~3500-3000 (broad)~3600-3000 (broad)~3300-3000 (broad)
C-H Stretching ~2900~2980, 2940N/AN/A
Asymmetric COO⁻ Stretch ~1570~1550N/AN/A
Symmetric COO⁻ Stretch ~1355~1415N/AN/A
N-O Asymmetric Stretch (ν₃) N/AN/A~1335N/A
S-O Asymmetric Stretch (ν₃) N/AN/AN/A~1100 (strong, broad)
O-C-O Bending ~775~680N/AN/A
Ni-O Stretching < 600< 600< 600< 600

(Data compiled from multiple sources. Specific peak positions can vary.)

Analysis of Nickel Formate Dihydrate (Ni(HCOO)₂·2H₂O)

The IR spectrum of nickel formate dihydrate is characterized by:

  • O-H Vibrations: A strong, broad band centered around 3340 cm⁻¹ is indicative of the O-H stretching modes of the coordinated water molecules, broadened by extensive hydrogen bonding within the crystal lattice.[3]

  • C-H Vibrations: A peak around 2900 cm⁻¹ corresponds to the C-H stretching of the formate anion.

  • Formate COO⁻ Vibrations: The most diagnostic peaks are the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the carboxylate group, appearing around 1570 cm⁻¹ and 1355 cm⁻¹, respectively. The separation between these two peaks (Δν ≈ 215 cm⁻¹) is indicative of the formate anion acting as a bridging ligand between nickel centers, a structural feature confirmed by X-ray crystallography.[4]

  • O-C-O Bending: A sharp peak around 775 cm⁻¹ is assigned to the O-C-O bending or scissoring mode of the formate group.

Comparison with Alternatives
  • Nickel Acetate: The acetate ligand also shows characteristic asymmetric (~1550 cm⁻¹) and symmetric (~1415 cm⁻¹) COO⁻ stretches. The key difference lies in the presence of C-H stretching and bending modes from the methyl group.

  • Nickel Nitrate: The spectrum is dominated by the vibrations of the nitrate ion (NO₃⁻). A very strong, broad absorption around 1335 cm⁻¹ is characteristic of the asymmetric N-O stretching mode (ν₃) in the hydrated salt.

  • Nickel Sulfate: The defining feature is the spectrum of the sulfate ion (SO₄²⁻). A very strong and broad band centered around 1100 cm⁻¹ is due to the triply degenerate asymmetric S-O stretching mode (ν₃).[5][6] The presence of water is confirmed by the broad O-H stretching band.[6]

Expert Insight: The FT-IR spectrum provides the clearest distinction between the common nickel precursors. For a process where the anion's coordination and subsequent decomposition are critical, such as the low-temperature synthesis of supported nickel catalysts, nickel formate is often preferred. Its bridging coordination mode, clearly identifiable in the IR spectrum, contributes to a stable crystal structure that decomposes cleanly at a relatively low temperature (~200–300 °C) to form metallic nickel.[7] In contrast, sulfates require much higher temperatures for decomposition, and nitrates can produce NOx byproducts.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating, providing a clear methodology for obtaining high-quality, reproducible spectroscopic data for nickel salts.

Protocol: UV-Vis Analysis of Aqueous Nickel Salts

Objective: To obtain the UV-Vis absorption spectrum of a nickel salt in aqueous solution and determine its absorption maxima (λ_max).

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 2.3 g of nickel formate dihydrate (or a molar equivalent of another nickel salt).

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the salt in deionized water and dilute to the mark. This creates a ~0.125 M stock solution. Causality: Using a volumetric flask and analytical balance ensures the concentration is known accurately, which is critical for quantitative comparisons or Beer's Law analysis.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.

    • Set the scan range from 300 nm to 800 nm.

  • Blank Measurement:

    • Fill a clean quartz cuvette with deionized water.

    • Place the cuvette in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself. Trustworthiness: A proper blank is the foundation of an accurate absorbance measurement.

  • Sample Measurement:

    • Empty the cuvette, rinse it with a small amount of the nickel salt stock solution, and then fill it with the stock solution.

    • Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipes®).

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max). For the hexaaquanickel(II) ion, prominent peaks should be observed around 395 nm and 720 nm.[1][2]

Protocol: FT-IR Analysis of Solid Nickel Salts (ATR Method)

Objective: To obtain the solid-state infrared spectrum of a nickel salt using an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Install the ATR accessory (e.g., with a diamond crystal).

  • Background Measurement:

    • Ensure the ATR crystal surface is perfectly clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to fully evaporate.

    • Record a background spectrum. This measures the IR spectrum of the ambient environment (air, crystal) and will be automatically subtracted from the sample spectrum. Trustworthiness: A clean crystal and a recent background scan are essential to prevent spectral artifacts and ensure that the final spectrum is only of the sample.

  • Sample Measurement:

    • Place a small amount of the solid nickel salt powder onto the center of the ATR crystal. A spatula-tip's worth is usually sufficient.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. Causality: Good contact is required for the IR evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis & Cleaning:

    • Identify the peak positions (in cm⁻¹) of the major absorption bands.

    • Correlate these bands with the known vibrational modes for the specific salt (refer to Table 2).

    • After analysis, clean the ATR crystal and press thoroughly to prevent cross-contamination.

Conclusion

The spectroscopic analysis of nickel formate provides a clear and detailed picture of its chemical identity, which is distinct from other common nickel precursors in the solid state. While UV-Vis spectroscopy confirms the formation of the ubiquitous [Ni(H₂O)₆]²⁺ ion in aqueous solutions for all simple nickel salts, FT-IR spectroscopy serves as the definitive tool for precursor identification and quality control. The unique vibrational signature of the bridging formate ligands in Ni(HCOO)₂·2H₂O, directly observable in the IR spectrum, is a key indicator of the structure that leads to its advantageous properties as a precursor for metallic nickel catalysts. This guide provides the foundational data and protocols for researchers to confidently apply these techniques in their own work.

References

  • Nikolov, G. S., & Atanassov, G. (1979). Infrared study of ν OD modes in isotopically dilute (HDO) isostructural compounds M(HCOO)₂·2H₂O (M=Mn,Fe,Co,Ni,Cu,Zn) with matrix-isolated guest ions (Cu²⁺ in M(HCOO)₂·2H₂O). Journal of Molecular Structure, 52(2), 247-257. [Link]

  • Ioni, Y., Popova, A., Maksimov, S., & Kozerozhets, I. (2023). Ni Nanoparticles on the Reduced Graphene Oxide Surface Synthesized in Supercritical Isopropanol. ResearchGate. [Link]

  • Perez, J. G., et al. (2017). A kinetic and spectroscopic study on the substitution of Fe(III) by Ni(II) in the water soluble anion [Fe(L¹⁻)₂L²⁻]⁻, a siderophore model. ResearchGate. [Link]

  • Periolatto, M., et al. (2023). Spectrophotometric Detection of Nickel in Water by Lab-on-a-chip Technology: Application to Electroplating. Chemical Engineering Transactions, 99, 127-132. [Link]

  • Rai, H. C., et al. (2017). UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. International Journal of Chemical Studies, 5(5), 2187-2191. [Link]

  • Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions. [Link]

  • Vranes, M., et al. (2019). Interactions of transition metal ions with N-methylformamide as a peptide bond model system. Journal of Molecular Liquids, 284, 46-54. [Link]

  • Brandán, S. A., et al. (2011). Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis(guanidoacetate)nickel(II) complex. ScienceAsia, 37(2), 116-125. [Link]

  • Britel, M. R., et al. (2021). Structure Transformations in Nickel Oxalate Dihydrate NiC₂O₄·2H₂O and Nickel Formate Dihydrate Ni(HCO₂)₂·2H₂O during Thermal Decomposition. ResearchGate. [Link]

  • SpectraBase. (2025). nickel sulfate. John Wiley & Sons, Inc. [Link]

  • Tennekoon, C. L. K., et al. (1987). Infrared spectroscopic studies of the oxide-hydroxides of Ni, Co and Mn. Journal of Materials Science Letters, 6(6), 690-692. [Link]

  • PubChem. (n.d.). Nickel formate dihydrate. National Center for Biotechnology Information. [Link]

  • American Elements. (n.d.). Nickel Sulfate Anhydrous. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). NI (II)NITRATE VS. NI (II)SULFATE: INFLUENCE ON COORDINATION WITH THE PLAG (PYRIDOXAL- AMINOGUANIDINE ) LIGAND SYSTEM. University of Ha'il-Journal of Science, 5(2). [Link]

  • Al-Ani, A. S. J., & At-Tammar, M. F. (2016). Spectroscopic study of UV-VIS electronic transitions of Ni2+ ions in different phases of Sol-Gel process. Journal University of Kerbala, 14(4). [Link]

  • Quhiel, A. H. (1997). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. JKAU: Sci., 9, 73-81. [Link]

  • PubChem. (n.d.). Nickel sulfate hexahydrate. National Center for Biotechnology Information. [Link]

  • Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3(5), x180428. [Link]

Sources

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